Agrobactin
Description
This compound has been reported in Agrobacterium tumefaciens with data available.
iron transport compound (siderophore) from Agrobacterium tumefaciens; structure
Structure
2D Structure
Properties
IUPAC Name |
(4S,5R)-N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O10/c1-18-25(35-31(46-18)21-10-6-13-24(39)28(21)42)32(45)36(17-7-15-34-30(44)20-9-5-12-23(38)27(20)41)16-3-2-14-33-29(43)19-8-4-11-22(37)26(19)40/h4-6,8-13,18,25,37-42H,2-3,7,14-17H2,1H3,(H,33,43)(H,34,44)/t18-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPMKVHHFNGYEN-CJAUYULYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70393-50-9 | |
| Record name | Agrobactin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070393509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Agrobactin: A Technical Guide to its Discovery, Isolation, and Characterization from Agrobacterium tumefaciens
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of agrobactin, a catechol-type siderophore produced by the plant pathogen Agrobacterium tumefaciens. Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. This compound plays a crucial role in the iron nutrition of A. tumefaciens, a bacterium widely known for its ability to cause crown gall disease in plants. This document details the seminal discovery of this compound, provides comprehensive experimental protocols for its isolation and characterization, and presents quantitative data on its production. Furthermore, it elucidates the genetic and regulatory pathways governing this compound biosynthesis and uptake. This guide is intended to be a valuable resource for researchers in microbiology, natural product chemistry, and drug development interested in siderophore biology and its potential applications.
Discovery and Significance
This compound was first isolated and characterized from low-iron cultures of Agrobacterium tumefaciens B6 by S. A. Ong, T. Peterson, and J. B. Neilands in 1979.[1] Their work established this compound as a crucial molecule for this bacterium's ability to thrive in iron-limited environments.[1] Chemically, this compound is a unique threonyl peptide of spermidine, acylated with three residues of 2,3-dihydroxybenzoic acid.[1] One of these residues participates in an oxazoline ring with the β-hydroxyl group of the threonine moiety.[1] This distinct structure confers upon this compound a high affinity for ferric iron (Fe³⁺), enabling A. tumefaciens to solubilize and acquire this essential nutrient. The production of this compound is tightly regulated by iron availability; its synthesis is induced under iron-deficient conditions and repressed when iron is plentiful.[1][2]
The study of this compound and other siderophores is of significant interest for several reasons:
-
Virulence: In many pathogenic bacteria, siderophore production is linked to virulence. By sequestering iron from the host, siderophores enable pathogens to multiply and cause disease.
-
Biocontrol: Siderophore-producing microbes can be used as biocontrol agents to suppress the growth of plant pathogens by competing for iron.
-
Drug Delivery: The "Trojan horse" strategy involves linking antibiotics to siderophores. Bacteria actively take up the siderophore-antibiotic conjugate, leading to targeted drug delivery.
-
Bioremediation: Siderophores can be used to chelate and remove heavy metals from contaminated environments.
Experimental Protocols
This section provides detailed methodologies for the isolation and characterization of this compound from Agrobacterium tumefaciens.
Culturing Agrobacterium tumefaciens for this compound Production
Objective: To cultivate A. tumefaciens under iron-limiting conditions to induce the production of this compound.
Materials:
-
Agrobacterium tumefaciens strain (e.g., ATCC 33970/B6)
-
Low-iron defined medium (e.g., M9 minimal salts medium)
-
Glucose (or other suitable carbon source)
-
Sterile, iron-free glassware (acid-washed)
-
Shaking incubator
Protocol:
-
Prepare M9 minimal salts medium without the addition of iron salts. To minimize iron contamination, use high-purity reagents and treat all glassware by soaking in 6 M HCl overnight, followed by extensive rinsing with deionized water.
-
Inoculate a starter culture of A. tumefaciens in a complete medium (e.g., LB broth) and grow overnight at 28°C with shaking.
-
Harvest the cells from the starter culture by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with the iron-free M9 medium to remove any residual iron and components of the rich medium.
-
Resuspend the washed cells in the low-iron M9 medium supplemented with a carbon source like glucose to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.
-
Incubate the culture at 28°C with vigorous shaking (e.g., 200 rpm) for 48-72 hours. Growth will be slower than in iron-replete media.
Detection of Siderophore Production (CAS Assay)
Objective: To qualitatively and semi-quantitatively detect the presence of siderophores in the culture supernatant using the universal chrome azurol S (CAS) assay.
Materials:
-
Culture supernatant from the iron-deficient culture
-
CAS assay solution
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare the CAS assay solution as described by Schwyn and Neilands (1987). This solution contains the dye chrome azurol S, iron(III) chloride, and a detergent such as hexadecyltrimethylammonium bromide (HDTMA). The complex of CAS, iron, and HDTMA is blue.
-
Centrifuge the A. tumefaciens culture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells.
-
Collect the cell-free supernatant.
-
In a 96-well plate, mix equal volumes of the culture supernatant and the CAS assay solution (e.g., 100 µL of each).
-
Incubate at room temperature for 20-30 minutes.
-
A color change from blue to orange/yellow indicates the presence of siderophores, which have chelated the iron from the CAS dye complex. The intensity of the color change can be quantified by measuring the absorbance at 630 nm. A decrease in absorbance is proportional to the amount of siderophore produced.
Isolation and Purification of this compound
Objective: To isolate and purify this compound from the culture supernatant.
Materials:
-
Cell-free culture supernatant
-
Amberlite XAD-4 resin
-
Ethyl acetate
-
Methanol
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Various organic solvents for chromatography (e.g., chloroform, methanol, acetic acid)
Protocol:
-
Adsorption to XAD-4 Resin:
-
Acidify the cell-free supernatant to approximately pH 2 with concentrated HCl.
-
Pass the acidified supernatant through a column packed with Amberlite XAD-4 resin. The this compound will adsorb to the resin.
-
Wash the column with acidified water (pH 2) to remove salts and other hydrophilic impurities.
-
-
Elution and Extraction:
-
Elute the this compound from the resin with methanol.
-
Concentrate the methanolic eluate using a rotary evaporator.
-
Extract the concentrated eluate with ethyl acetate. The this compound will partition into the organic phase.
-
-
Silica Gel Chromatography:
-
Concentrate the ethyl acetate extract to dryness.
-
Dissolve the residue in a small volume of a suitable solvent and apply it to a silica gel column.
-
Elute the column with a solvent gradient, for example, a mixture of chloroform and methanol, with increasing polarity.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
-
TLC Analysis:
-
Spot the collected fractions on a silica gel TLC plate.
-
Develop the plate in a suitable solvent system (e.g., chloroform:methanol:acetic acid).
-
Visualize the spots under UV light or by spraying with a ferric chloride solution (siderophores will appear as dark spots on a light background).
-
-
Final Purification:
-
Pool the fractions containing pure this compound (as determined by TLC).
-
Concentrate the pooled fractions to obtain the purified this compound. Further purification may be achieved by recrystallization or high-performance liquid chromatography (HPLC).
-
Characterization of this compound
Objective: To confirm the identity and purity of the isolated this compound.
Protocol:
-
Dissolve a small amount of purified this compound in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Record the UV-Visible absorption spectrum. Catechol-type siderophores like this compound typically exhibit a characteristic absorption maximum around 310-320 nm.
-
To observe the iron-binding properties, add a solution of FeCl₃ to the this compound solution. A shift in the absorption maximum to a longer wavelength (e.g., around 450-500 nm) is indicative of the formation of the ferric-agrobactin complex.
-
To 1 mL of the sample solution, add 1 mL of 0.5 M HCl.
-
Add 1 mL of nitrite-molybdate reagent (10 g NaNO₂ and 10 g Na₂MoO₄ in 100 mL of water).
-
Add 1 mL of 1 M NaOH. A yellow color will develop, which turns to a pinkish-red in the presence of catechols.
-
Measure the absorbance at 515 nm. The concentration can be determined by comparison to a standard curve prepared with 2,3-dihydroxybenzoic acid.
For definitive structural elucidation, high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should be performed on the purified compound.
Quantitative Data
The production of this compound is highly dependent on the specific strain of A. tumefaciens and the culture conditions, particularly the iron concentration.
| Parameter | Condition | Reported Value | Reference |
| Optimal Growth Temperature | Standard Culture | 28°C | [8] |
| Inducing Condition | Iron-deficient M9 minimal medium | - | [1] |
| Repressing Iron Concentration | Supplemented in culture medium | > 1 µM Fe³⁺ | [9] |
| This compound Yield | Low-iron culture supernatant | ~10-20 mg/L | [1] |
| Absorption Maximum (this compound) | pH 7.0 | ~316 nm | [1] |
| Absorption Maximum (Ferric this compound) | pH 7.0 | ~495 nm | [1] |
Signaling Pathways and Regulation
The biosynthesis and uptake of this compound in Agrobacterium tumefaciens are tightly regulated to maintain iron homeostasis. The central regulator of iron-responsive genes in many bacteria, including A. tumefaciens, is the Ferric Uptake Regulator (Fur) protein.
// Extracellular reactions Fe3_insoluble -> Ferric_this compound [label="Chelation", color="#34A853"]; Agrobactin_free -> Ferric_this compound [color="#34A853"];
// Transport across membranes Ferric_this compound -> OM_receptor [label="Binding", color="#34A853"]; OM_receptor -> IM_transporter [label="Transport to Periplasm", color="#34A853"]; TonB -> OM_receptor [label="Energy Transduction", style=dashed, color="#5F6368"]; IM_transporter -> Fe2_cytoplasm [label="Transport & Reduction", color="#FBBC05"]; IM_transporter -> Agrobactin_free [label="Recycling?", style=dashed, color="#4285F4"];
// Biosynthesis and Regulation Biosynthesis -> Agrobactin_free [label="Secretion", color="#4285F4"]; Fe2_cytoplasm -> Fur [label="Binding", color="#202124"]; Fur -> Fur_Fe [color="#202124"]; Fur_Fe -> Biosynthesis [label="Repression", arrowhead=tee, color="#EA4335"]; Fur_Fe -> OM_receptor [label="Repression", arrowhead=tee, color="#EA4335"]; Fe2_cytoplasm -> Metabolism [color="#5F6368"]; }
Figure 1: Proposed signaling pathway for this compound biosynthesis, uptake, and regulation in A. tumefaciens.
Pathway Description:
-
Low Iron Conditions: When intracellular iron levels are low, the Fur protein is in its apo-form (without bound iron) and does not bind to DNA. This allows for the transcription of the this compound biosynthesis genes (such as the agb operon) and the genes encoding the transport machinery.[10]
-
Biosynthesis and Secretion: The translated enzymes synthesize this compound, which is then secreted out of the cell.
-
Iron Chelation: In the extracellular environment, this compound binds to ferric iron (Fe³⁺) with high affinity, forming the ferric-agrobactin complex.
-
Uptake: The ferric-agrobactin complex is recognized by a specific outer membrane receptor protein.[11] The transport across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex.[12]
-
Periplasmic Transport and Cytoplasmic Uptake: Once in the periplasm, the ferric-agrobactin complex is bound by a periplasmic binding protein and transported across the inner membrane by an ABC transporter.
-
Iron Release: In the cytoplasm, iron is released from the siderophore, often involving a reduction of Fe³⁺ to Fe²⁺. The iron-free siderophore may then be recycled or degraded.
-
High Iron Conditions: When intracellular iron levels are sufficient, Fe²⁺ acts as a co-repressor, binding to the Fur protein. The Fur-Fe²⁺ complex then binds to specific DNA sequences called "Fur boxes" in the promoter regions of the this compound biosynthesis and transport genes, repressing their transcription.[10]
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and characterization of this compound.
Figure 2: Experimental workflow for the isolation and characterization of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the discovery, isolation, and characterization of the siderophore this compound from Agrobacterium tumefaciens. The detailed protocols and compiled quantitative data offer a practical resource for researchers. The elucidation of the regulatory pathways governing this compound metabolism highlights the intricate mechanisms bacteria employ for iron acquisition. A thorough understanding of these processes is not only fundamental to microbial physiology but also opens avenues for the development of novel antimicrobial strategies and biotechnological applications. The methodologies and conceptual frameworks presented herein serve as a foundation for further investigation into the fascinating world of siderophores.
References
- 1. This compound, a siderophore from Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discrete Responses to Limitation for Iron and Manganese in Agrobacterium tumefaciens: Influence on Attachment and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arnow Test for Catecholate-Type Siderophores [protocols.io]
- 5. dc.etsu.edu [dc.etsu.edu]
- 6. Identification of siderophore producing and cynogenic fluorescent Pseudomonas and a simple confrontation assay to identify potential bio-control agent for collar rot of chickpea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of five bacterial strains producing siderophores with ability to chelate iron under alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and analysis of a siderophore biosynthetic gene cluster from Agrobacterium tumefaciens C58 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of erythrobactin, a hydroxamate-type siderophore produced by Saccharopolyspora erythraea - Research - Institut Pasteur [research.pasteur.fr]
- 10. mdpi.com [mdpi.com]
- 11. Gene cluster for ferric iron uptake in Agrobacterium tumefaciens MAFF301001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. k-state.edu [k-state.edu]
Regulation of Agrobactin Synthesis Under Iron Limitation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential micronutrient for virtually all living organisms, playing a critical role as a cofactor in numerous vital enzymatic reactions. However, the bioavailability of iron in aerobic environments is extremely low due to the formation of insoluble ferric hydroxides. To overcome this challenge, many bacteria have evolved sophisticated iron acquisition systems, including the synthesis and secretion of high-affinity iron chelators known as siderophores.
Agrobacterium tumefaciens, a phytopathogenic bacterium renowned for its ability to transfer DNA to plant cells, produces the catechol-type siderophore agrobactin to scavenge ferric iron from its environment.[1] The synthesis of this compound is tightly regulated to ensure sufficient iron uptake while preventing iron-induced toxicity. This technical guide provides an in-depth overview of the molecular mechanisms governing the regulation of this compound synthesis in A. tumefaciens under conditions of iron limitation, with a focus on the key regulatory proteins and their genetic targets.
Core Regulatory Players
The regulation of iron homeostasis in Agrobacterium tumefaciens is primarily controlled by two key transcriptional regulators:
-
RirA (Rhizobial Iron Regulator): A member of the Rrf2 family of transcription factors, RirA acts as a repressor of iron uptake systems.[2] Under iron-replete conditions, RirA binds to specific DNA sequences in the promoter regions of iron-regulated genes, thereby blocking their transcription.[3] Inactivation of the rirA gene leads to the overproduction of siderophores and constitutive expression of genes involved in iron uptake.[2][4]
-
Irr (Iron-Responsive Regulator): In contrast to RirA, Irr is active under low-iron conditions. It functions as an activator of iron acquisition genes, promoting the synthesis of siderophores and other components of the iron uptake machinery.[4]
This dual-regulator system allows A. tumefaciens to fine-tune its iron acquisition machinery in response to fluctuating environmental iron levels.
The this compound Biosynthesis Gene Cluster
The genes responsible for the biosynthesis of this compound in Agrobacterium tumefaciens are organized in a gene cluster, designated as the agb operon.[5][6] While the exact composition can vary between strains, a representative cluster includes the following genes:
-
agbA, agbB, agbC, agbE : These genes encode the core enzymatic machinery required for the synthesis of the this compound molecule from chorismate and other precursors.[5]
Quantitative Analysis of Gene Expression and Siderophore Production
The regulation of this compound synthesis by RirA is evident from the differential expression of iron-related genes and the levels of siderophore production in wild-type and rirA mutant strains under varying iron conditions.
Table 1: Semi-Quantitative and Inferred Quantitative Gene Expression under Iron Limitation
| Gene | Function | Wild-Type (Iron-Depleted vs. Iron-Replete) | rirA Mutant (Iron-Depleted vs. Iron-Replete) | Reference |
| fhuA | Ferric hydroxamate uptake protein | Upregulated | Constitutively High | [5] |
| irp6A | Iron-regulated protein | Upregulated | Constitutively High | [5] |
| fbpA | Ferric-binding protein | Upregulated | Constitutively High | [5] |
| agb operon | This compound biosynthesis | Inferred Upregulation | Inferred Constitutively High | [2][7] |
Table 2: Siderophore Production in Wild-Type vs. rirA Mutant A. tumefaciens
| Strain | Condition | Siderophore Production (Qualitative) | Reference |
| Wild-Type | Iron-Replete | Low/Undetectable | [2][8] |
| Wild-Type | Iron-Depleted | High | [2][8] |
| rirA Mutant | Iron-Replete | High (Constitutive) | [2][8] |
| rirA Mutant | Iron-Depleted | High (Constitutive) | [2][8] |
Signaling Pathways and Regulatory Mechanisms
Under iron-limiting conditions, the repressor RirA is inactive, leading to the derepression of the agb operon and subsequent synthesis of this compound. The activator Irr likely plays a role in enhancing the expression of these genes under low-iron conditions.
Caption: Regulatory pathway of this compound synthesis in response to iron levels.
Experimental Protocols
Quantification of Siderophore Production (Chrome Azurol S - CAS Assay)
This protocol provides a semi-quantitative method to assess siderophore production.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
FeCl₃·6H₂O
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer
-
Bacterial culture supernatants
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Preparation of CAS Assay Solution:
-
Dissolve 60.5 mg of CAS in 50 ml of deionized water.
-
Dissolve 72.9 mg of HDTMA in 40 ml of deionized water.
-
Mix the CAS and HDTMA solutions.
-
Slowly add 10 ml of an iron(III) solution (1 mM FeCl₃·6H₂O in 10 mM HCl) to the CAS/HDTMA mixture while stirring.
-
Autoclave the resulting blue solution and store in the dark.
-
-
Assay:
-
Grow A. tumefaciens strains in iron-depleted medium.
-
Harvest the culture supernatant by centrifugation.
-
In a 96-well microplate, mix 100 µl of culture supernatant with 100 µl of CAS assay solution.
-
Incubate at room temperature for 20 minutes.
-
Measure the absorbance at 630 nm.
-
-
Calculation:
-
Siderophore production is quantified as a percentage of siderophore units relative to a reference (uninoculated medium).
-
% Siderophore Units = [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.
-
Electrophoretic Mobility Shift Assay (EMSA) for RirA-DNA Binding
This protocol is designed to detect the in vitro binding of RirA to the promoter region of the agb operon.
Materials:
-
Purified recombinant RirA protein
-
DNA probe: A 100-200 bp DNA fragment corresponding to the promoter region of the agb operon, end-labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye). The probe should contain the putative IRO box (TGA-N9-TCA).
-
Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol.
-
Polyacrylamide gel (native)
-
TBE buffer
-
Chemiluminescent or fluorescent detection system
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the labeled DNA probe (e.g., 20 fmol), purified RirA protein (titrate from 0 to a concentration sufficient to see a shift), and binding buffer in a final volume of 20 µl.
-
Incubate at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer at 4°C.
-
-
Detection:
-
Transfer the DNA from the gel to a nylon membrane.
-
Detect the labeled DNA using a chemiluminescent or fluorescent imaging system. A shifted band indicates the formation of a RirA-DNA complex.
-
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
DNase I Footprinting Analysis of the RirA Binding Site
This protocol allows for the precise identification of the RirA binding site within the agb promoter.
Materials:
-
Purified recombinant RirA protein
-
DNA probe: A 200-400 bp DNA fragment of the agb promoter region, labeled at one end (e.g., with ³²P).
-
DNase I
-
Binding Buffer (as for EMSA)
-
Stop Solution: 0.4 M Sodium Acetate, 2.5 mM EDTA, 50 µg/ml sonicated salmon sperm DNA.
-
Denaturing polyacrylamide sequencing gel
Procedure:
-
Binding Reaction:
-
Incubate the end-labeled DNA probe with varying concentrations of purified RirA protein in binding buffer for 20-30 minutes at room temperature.
-
-
DNase I Digestion:
-
Add a pre-determined, limiting amount of DNase I to each reaction and incubate for a short, defined time (e.g., 1 minute) at room temperature.
-
-
Reaction Termination and DNA Purification:
-
Stop the reaction by adding the Stop Solution.
-
Extract the DNA with phenol:chloroform and precipitate with ethanol.
-
-
Analysis:
-
Resuspend the DNA pellets in loading buffer and run on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder of the same DNA fragment.
-
A "footprint," a region of protection from DNase I cleavage, will appear on the autoradiogram where RirA was bound to the DNA.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Antiparallel and Interlinked Control of Cellular Iron Levels by the Irr and RirA Regulators of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Roles of Agrobacterium tumefaciens RirA in Iron Regulation, Oxidative Stress Response, and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. DNase footprinting assay - Wikipedia [en.wikipedia.org]
- 8. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
The intricate dance of iron acquisition: A technical guide to the mechanism of Agrobactin in Agrobacterium tumefaciens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron, a crucial element for myriad cellular processes, is often a limiting nutrient in the environment. To overcome this scarcity, many bacteria have evolved sophisticated iron acquisition systems, one of which involves the synthesis and utilization of high-affinity iron chelators known as siderophores. In the plant pathogen Agrobacterium tumefaciens, the catechol-type siderophore agrobactin plays a pivotal role in iron uptake. This in-depth technical guide elucidates the intricate mechanism of action of this compound in iron transport, providing a comprehensive overview of the molecular players, transport pathway, and regulatory networks. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this vital bacterial process, which holds potential as a target for novel antimicrobial strategies.
Introduction: The Central Role of Iron and Siderophores
Iron is an essential cofactor for numerous enzymes involved in fundamental biological processes, including DNA replication, cellular respiration, and metabolism. Despite its abundance in the Earth's crust, its bioavailability is severely limited at physiological pH due to the formation of insoluble ferric hydroxides. To circumvent this, bacteria have evolved elegant strategies to scavenge iron from their surroundings. One of the most prominent mechanisms is the secretion of siderophores, which are low-molecular-weight organic molecules with an exceptionally high affinity for ferric iron (Fe³⁺).
Agrobacterium tumefaciens, a Gram-negative bacterium renowned for its ability to transfer DNA to plants, produces the catecholate siderophore this compound under iron-deficient conditions[1]. The ferri-agrobactin complex is then recognized by specific receptors on the bacterial cell surface and transported into the cytoplasm, where iron is released for cellular use. Understanding the intricacies of this transport system is not only fundamental to comprehending bacterial physiology but also offers avenues for the development of "Trojan horse" antibiotics that exploit these uptake pathways to deliver antimicrobial agents into the bacterial cell.
The this compound-Mediated Iron Transport Pathway
The transport of ferri-agrobactin across the two membranes of Agrobacterium tumefaciens is a multi-step, energy-dependent process that mirrors the well-characterized siderophore uptake systems in other Gram-negative bacteria like Escherichia coli. The pathway involves a specific outer membrane receptor, a periplasmic binding protein, and an inner membrane ATP-binding cassette (ABC) transporter.
Recognition and Transport Across the Outer Membrane
The first step in ferri-agrobactin uptake is its recognition by a specific outer membrane receptor. While the precise receptor for this compound in A. tumefaciens has not been definitively identified in the available literature, it is expected to be a TonB-dependent transporter, homologous to FhuA or IroN in E. coli, which are responsible for the uptake of other catecholate siderophores. The transport across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex, which transduces the proton motive force of the inner membrane to the outer membrane receptor.
Periplasmic Shuttling by FbpA
Once in the periplasm, the ferri-agrobactin complex is bound by a periplasmic binding protein, FbpA (Ferric binding protein A)[2]. FbpA belongs to the family of substrate-binding proteins associated with ABC transporters and functions to shuttle the ferri-siderophore across the periplasmic space to the inner membrane transporter, preventing its diffusion back out of the cell.
Translocation Across the Inner Membrane via an ABC Transporter
The final step of ferri-agrobactin import into the cytoplasm is mediated by an ABC transporter complex, likely composed of the permease FbpB and the ATPase FbpC. The binding of the ferri-agrobactin-FbpA complex to FbpB initiates the transport process, which is powered by the hydrolysis of ATP by FbpC. This provides the energy required to move the siderophore complex against its concentration gradient into the cell. A gene cluster containing agbA, agbB, agbC, and agbE has been identified in A. tumefaciens and is believed to be involved in this ferric iron uptake process[3].
Intracellular Iron Release: The Role of an Esterase
Once inside the cytoplasm, the iron must be released from the highly stable ferri-agrobactin complex. For catecholate siderophores like enterobactin, this is typically achieved through the enzymatic hydrolysis of the siderophore backbone by an esterase. This cleavage reduces the affinity of the ligand for iron, facilitating its release. While the specific esterase responsible for this compound hydrolysis in A. tumefaciens has not been explicitly identified, a gene, estC, encoding an esterase has been found in the A. tumefaciens genome, although its specific role in siderophore metabolism is yet to be confirmed[4]. The released iron is then incorporated into various metabolic pathways or stored.
Regulation of this compound Synthesis and Transport
The synthesis of this compound and the expression of its transport machinery are tightly regulated by the intracellular iron concentration. This regulation is primarily mediated by the ferric uptake regulator (Fur) protein. In many alphaproteobacteria, including Agrobacterium, this function is carried out by a Fur homolog called RirA (Rhizobial iron regulator)[2][5]. Under iron-replete conditions, Fe²⁺ acts as a corepressor, binding to RirA. The RirA-Fe²⁺ complex then binds to specific DNA sequences (termed "iron boxes") in the promoter regions of genes involved in iron acquisition, repressing their transcription. When iron levels are low, Fe²⁺ dissociates from RirA, lifting the repression and allowing for the synthesis of this compound and its transport proteins.
Quantitative Data
Quantitative data on the binding affinities and transport kinetics of the this compound system in Agrobacterium tumefaciens are not extensively available in the current literature. However, data from the well-studied enterobactin system in E. coli can provide a valuable comparative reference.
| Parameter | System | Value | Reference |
| Binding Affinity (Kd) | Ferri-enterobactin to FepA (Outer Membrane Receptor) | ~0.2 nM | FepA binding studies |
| Ferri-enterobactin to FepB (Periplasmic Protein) | ~20-30 nM | FepB binding studies | |
| Transport Kinetics (Km) | Ferri-enterobactin uptake | ~1 µM | Enterobactin uptake assays |
| Transport Kinetics (Vmax) | Ferri-enterobactin uptake | ~100 pmol/min/mg cells | Enterobactin uptake assays |
Note: The above values are for the enterobactin system in E. coli and are provided for comparative purposes. Further research is needed to determine the specific quantitative parameters for the this compound system in A. tumefaciens.
Experimental Protocols
Siderophore Production Assay (Chrome Azurol S - CAS Assay)
This assay is a universal method for detecting siderophore production.
Principle: The CAS dye forms a stable blue-colored complex with Fe³⁺. In the presence of a siderophore, which has a higher affinity for iron, the iron is sequestered from the CAS dye, resulting in a color change from blue to orange/yellow.
Protocol:
-
Prepare CAS agar plates:
-
Prepare a basal agar medium (e.g., MM9 minimal medium) and autoclave.
-
Prepare the CAS assay solution separately by mixing CAS dye, hexadecyltrimethylammonium bromide (HDTMA), and a solution of FeCl₃ in 10 mM HCl.
-
Aseptically add the CAS assay solution to the molten and cooled basal agar medium.
-
Pour the plates and allow them to solidify.
-
-
Inoculation: Spot-inoculate the bacterial strain to be tested onto the CAS agar plates.
-
Incubation: Incubate the plates at the optimal growth temperature for the bacterium (e.g., 28°C for A. tumefaciens) for 24-48 hours.
-
Observation: A positive result for siderophore production is indicated by the formation of an orange or yellow halo around the bacterial growth against the blue background of the agar.
Iron Uptake Assay using ⁵⁵Fe-labeled this compound
This method allows for the direct measurement of iron transport into the bacterial cells.
Principle: Bacteria are incubated with radioactively labeled ferri-agrobactin (⁵⁵Fe-agrobactin). The amount of radioactivity incorporated into the cells over time is measured, providing a direct quantification of iron uptake.
Protocol:
-
Preparation of ⁵⁵Fe-agrobactin:
-
Prepare a solution of ap-agrobactin (iron-free).
-
Add a solution of ⁵⁵FeCl₃ in a slight molar excess to the apo-agrobactin solution and incubate to allow for complex formation.
-
-
Bacterial Culture Preparation:
-
Grow A. tumefaciens in an iron-depleted medium to induce the expression of the iron uptake machinery.
-
Harvest the cells by centrifugation, wash them with an iron-free buffer, and resuspend them to a specific cell density.
-
-
Uptake Assay:
-
Initiate the uptake by adding a known concentration of ⁵⁵Fe-agrobactin to the cell suspension.
-
Incubate the mixture at the optimal growth temperature with shaking.
-
At various time points, take aliquots of the cell suspension and immediately filter them through a 0.22 µm membrane filter to separate the cells from the medium.
-
Wash the filters with a wash buffer (e.g., containing a high concentration of a non-radioactive iron salt to remove non-specifically bound ⁵⁵Fe) to stop the uptake and remove extracellular radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the rate of iron uptake based on the amount of radioactivity incorporated over time and normalize it to the cell number or protein concentration.
-
Quantification of Intracellular Iron
Several methods can be used to determine the total intracellular iron content.
Principle: Bacterial cells are harvested, lysed, and the total iron content is measured using colorimetric assays or more sensitive techniques like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.
Ferrozine-based Colorimetric Assay Protocol:
-
Cell Preparation:
-
Grow bacterial cultures under desired conditions (e.g., iron-replete vs. iron-depleted).
-
Harvest a known number of cells by centrifugation.
-
Wash the cell pellet multiple times with an iron-free buffer containing a chelator like EDTA to remove extracellularly bound iron.
-
-
Cell Lysis and Iron Release:
-
Resuspend the cell pellet in a releasing agent (e.g., a mixture of a strong acid like HCl and a reducing agent like ascorbic acid) to lyse the cells and reduce Fe³⁺ to Fe²⁺.
-
Incubate at an elevated temperature (e.g., 60-80°C) to ensure complete lysis and iron release.
-
Centrifuge to pellet the cell debris.
-
-
Colorimetric Detection:
-
Transfer the supernatant to a new tube.
-
Add a solution of ferrozine, which forms a stable magenta-colored complex with Fe²⁺.
-
Measure the absorbance at 562 nm using a spectrophotometer.
-
-
Quantification:
-
Generate a standard curve using known concentrations of an iron standard (e.g., ferrous ammonium sulfate).
-
Calculate the intracellular iron concentration in the samples based on the standard curve and normalize it to the cell number or total protein content.
-
Visualizations
Caption: this compound-mediated iron transport pathway in A. tumefaciens.
Caption: Experimental workflow for a ⁵⁵Fe-agrobactin uptake assay.
References
- 1. This compound, a siderophore from Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of Agrobacterium tumefaciens RirA in Iron Regulation, Oxidative Stress Response, and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene cluster for ferric iron uptake in Agrobacterium tumefaciens MAFF301001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agrobacterium tumefaciens estC, Encoding an Enzyme Containing Esterase Activity, Is Regulated by EstR, a Regulator in the MarR Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Agrobactin Precursors and Metabolic Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrobactin, a catechol-type siderophore produced by the plant pathogen Agrobacterium tumefaciens, plays a crucial role in iron acquisition, a process essential for the bacterium's survival and virulence. Understanding the biosynthesis of this complex molecule, from its fundamental precursors to its intricate metabolic intermediates, is paramount for the development of novel antimicrobial strategies targeting this pathogen. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the precursors, intermediates, and the enzymatic machinery involved. Furthermore, it outlines key experimental protocols for the study of this pathway and presents available quantitative data.
This compound Biosynthesis: Precursors and the Metabolic Pathway
The biosynthesis of this compound is a multi-step enzymatic process that utilizes three primary precursors: 2,3-dihydroxybenzoic acid (DHBA) , spermidine , and L-threonine .[1] The pathway is thought to proceed through a series of metabolic intermediates, culminating in the complex structure of this compound, which features a threonyl peptide of spermidine acylated with three residues of 2,3-dihydroxybenzoic acid.
The proposed biosynthetic pathway, based on studies of similar siderophores and genetic analysis of A. tumefaciens, can be summarized as follows:
-
Activation of 2,3-dihydroxybenzoic acid (DHBA): The biosynthesis is initiated by the activation of DHBA, a common step in the synthesis of catecholate siderophores. This activation is likely ATP-dependent, forming a DHBA-adenylate intermediate.
-
Formation of N¹,N⁸-bis(2,3-dihydroxybenzoyl)spermidine: Two molecules of activated DHBA are then ligated to the primary amine groups of spermidine. This reaction forms the key metabolic intermediate, N¹,N⁸-bis(2,3-dihydroxybenzoyl)spermidine.
-
Incorporation of L-Threonine: Subsequently, L-threonine is incorporated into the growing molecule.
-
Addition of the Third DHBA Moiety and Cyclization: The final 2,3-dihydroxybenzoic acid residue is added, and the molecule undergoes a cyclization reaction involving the hydroxyl group of the threonine residue to form the characteristic oxazoline ring of mature this compound.
Key Metabolic Intermediates:
-
2,3-dihydroxybenzoic acid (DHBA): The foundational catechol building block.
-
Spermidine: A polyamine that forms the backbone of the molecule.
-
L-Threonine: An amino acid that is incorporated into the peptide structure.
-
N¹,N⁸-bis(2,3-dihydroxybenzoyl)spermidine: A crucial intermediate formed by the acylation of spermidine with two DHBA molecules.
The this compound Biosynthesis Gene Cluster
Genetic studies have identified a putative gene cluster in Agrobacterium tumefaciens responsible for this compound biosynthesis. While the specific functions of all the enzymes encoded by this cluster are yet to be fully elucidated, they are believed to catalyze the various steps of the biosynthetic pathway. Further research is needed to functionally characterize each of these enzymes to gain a complete understanding of their roles in this compound synthesis.
Quantitative Data
To date, specific quantitative data for the enzymatic reactions in the this compound biosynthetic pathway, such as enzyme kinetics (K_m, k_cat), reaction yields, and precursor consumption rates, are not extensively available in the public domain. The following table summarizes the types of quantitative data that are crucial for a comprehensive understanding of the pathway and represent key areas for future research.
| Parameter | Description | Importance in Research and Drug Development |
| Enzyme Kinetics (K_m, k_cat) | Michaelis-Menten constants (K_m) and turnover numbers (k_cat) for each enzyme in the pathway. | Essential for understanding enzyme efficiency, substrate affinity, and for the design and screening of specific enzyme inhibitors. |
| Precursor Consumption | The rate at which 2,3-dihydroxybenzoic acid, spermidine, and L-threonine are utilized during biosynthesis. | Provides insights into the metabolic flux through the pathway and can be used to optimize in vitro production systems or to identify rate-limiting steps. |
| Intermediate Accumulation | The concentration of key metabolic intermediates, such as N¹,N⁸-bis(2,3-dihydroxybenzoyl)spermidine. | Can help to identify bottlenecks in the pathway and is crucial for confirming the proposed biosynthetic route. Accumulation of specific intermediates in mutant strains can elucidate enzyme function. |
| This compound Yield | The final concentration or total amount of this compound produced under specific conditions. | A key metric for evaluating the overall efficiency of the biosynthetic pathway and for assessing the impact of genetic or environmental manipulations. |
Experimental Protocols
The study of this compound biosynthesis involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Purification of this compound from Agrobacterium tumefaciens Culture
This protocol describes the isolation and purification of this compound from bacterial cultures grown under iron-limiting conditions to induce siderophore production.
Materials:
-
Agrobacterium tumefaciens strain
-
Iron-deficient culture medium (e.g., M9 minimal medium with succinate as a carbon source, without added iron)
-
Amberlite XAD-16 resin
-
Methanol
-
Ethyl acetate
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Culture Growth: Inoculate a large volume of iron-deficient medium with A. tumefaciens and incubate with shaking at the optimal growth temperature until the stationary phase is reached.
-
Cell Removal: Centrifuge the culture to pellet the bacterial cells. Collect the supernatant, which contains the secreted this compound.
-
Extraction with Amberlite XAD-16 Resin:
-
Pass the supernatant through a column packed with Amberlite XAD-16 resin.
-
Wash the column with deionized water to remove salts and other hydrophilic impurities.
-
Elute the bound this compound from the resin using methanol.
-
-
Solvent Extraction (Alternative Method):
-
Acidify the supernatant to approximately pH 2 with HCl.
-
Extract the supernatant multiple times with an equal volume of ethyl acetate.
-
Pool the organic phases.
-
-
Concentration: Evaporate the methanol or ethyl acetate eluate to dryness using a rotary evaporator.
-
HPLC Purification:
-
Redissolve the dried extract in a suitable solvent (e.g., methanol).
-
Purify the this compound using a preparative HPLC system equipped with a C18 column. A gradient of acetonitrile in water with a constant concentration of a modifier like trifluoroacetic acid (TFA) is typically used for elution.
-
Collect the fractions corresponding to the this compound peak, which can be monitored by UV absorbance (typically around 310 nm for catecholate siderophores).
-
-
Verification: Confirm the identity and purity of the isolated this compound using techniques such as mass spectrometry and NMR spectroscopy.
Quantitative Analysis of this compound and its Precursors by HPLC
This protocol outlines a method for the quantitative analysis of this compound, 2,3-dihydroxybenzoic acid, and spermidine in culture supernatants or in vitro reaction mixtures.
Materials:
-
HPLC system with a UV or diode array detector (DAD) and/or a mass spectrometer (MS)
-
C18 reversed-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or formic acid
-
Standards of this compound, 2,3-dihydroxybenzoic acid, and spermidine (derivatized if necessary for UV detection)
Procedure:
-
Sample Preparation:
-
For culture supernatants, centrifuge to remove cells and filter through a 0.22 µm filter.
-
For in vitro reaction mixtures, quench the reaction (e.g., by adding acid or a polar organic solvent) and centrifuge to remove any precipitated protein.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% TFA or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to separate the compounds of interest. The exact gradient will need to be optimized based on the specific column and compounds.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection:
-
UV/DAD: Monitor at wavelengths appropriate for the analytes (e.g., ~310 nm for this compound and DHBA). Spermidine does not have a strong chromophore and may require derivatization (e.g., with dansyl chloride) for UV detection.
-
MS: Use electrospray ionization (ESI) in either positive or negative ion mode. Monitor the specific m/z values for each compound.
-
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations for each analyte.
-
Generate a standard curve by plotting the peak area against the concentration for each standard.
-
Determine the concentration of the analytes in the samples by interpolating their peak areas on the standard curve.
-
In Vitro Reconstitution of the this compound Biosynthetic Pathway
This protocol provides a framework for the cell-free synthesis of this compound by combining purified enzymes with the necessary precursors and cofactors.
Materials:
-
Purified enzymes of the this compound biosynthetic pathway (e.g., from recombinant expression in E. coli).
-
2,3-dihydroxybenzoic acid
-
Spermidine
-
L-threonine
-
ATP
-
MgCl₂
-
Buffer (e.g., HEPES or Tris-HCl at a suitable pH)
-
Reducing agent (e.g., DTT or TCEP)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the buffer, MgCl₂, ATP, and the three precursors (DHBA, spermidine, and L-threonine) at optimized concentrations.
-
Add the purified enzymes of the this compound biosynthetic pathway. The concentration of each enzyme may need to be titrated to achieve optimal synthesis.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-37 °C) for a defined period.
-
-
Time-Course Analysis:
-
At various time points, withdraw aliquots of the reaction mixture.
-
Quench the reaction immediately (e.g., by adding an equal volume of ice-cold methanol or a dilute acid).
-
Analyze the quenched samples by HPLC-MS to monitor the consumption of precursors, the formation of intermediates, and the production of this compound over time.
-
-
Enzyme Function Analysis:
-
By systematically omitting one enzyme at a time from the reaction mixture, the specific role of each enzyme can be investigated by observing which intermediate accumulates or if the final product is not formed.
-
Signaling Pathways and Experimental Workflows
To visualize the logical relationships in this compound biosynthesis and the experimental approaches to study it, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed biosynthetic pathway of this compound from its precursors.
Caption: Experimental workflow for the extraction and analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the precursors and metabolic intermediates involved in this compound biosynthesis. While the core building blocks and a putative pathway have been identified, significant research is still required to fully characterize the enzymatic machinery and to obtain detailed quantitative data. The experimental protocols outlined herein offer a starting point for researchers to further investigate this important secondary metabolic pathway. A deeper understanding of this compound biosynthesis will undoubtedly pave the way for the development of targeted therapies to combat the pathogenicity of Agrobacterium tumefaciens and other related bacteria.
References
Spectroscopic Properties of Apo-Agrobactin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic properties of apo-Agrobactin, a catecholate-type siderophore. Due to the limited availability of direct spectroscopic data for apo-Agrobactin, this document utilizes apo-Enterobactin, a structurally and functionally similar tricatecholate siderophore, as a representative model. The guide covers the theoretical basis and practical aspects of key spectroscopic techniques, including UV-Visible (UV-Vis) absorption, fluorescence, and circular dichroism (CD) spectroscopy, for the characterization of the iron-free form of Agrobactin. Detailed experimental protocols and structured data tables are provided to facilitate the application of these methods in research and drug development settings.
Introduction
This compound is a tricatecholate siderophore produced by Agrobacterium tumefaciens to facilitate iron acquisition. The iron-free form, apo-Agrobactin, is a crucial precursor to the iron-bound complex and plays a significant role in the initial stages of iron chelation. Understanding the spectroscopic properties of apo-Agrobactin is essential for studying its interaction with iron, its recognition by bacterial receptors, and for the development of novel antimicrobial agents that target siderophore-mediated iron uptake.
This guide focuses on the spectroscopic characterization of the apo-form, providing a foundation for comparative studies with the iron-bound (holo) form and for the development of analytical assays.
Spectroscopic Characterization of Apo-Catecholate Siderophores
The spectroscopic signature of apo-Agrobactin is primarily determined by its constituent chromophores, namely the three 2,3-dihydroxybenzoyl (DHB) moieties attached to a threonyl-spermidine backbone.
UV-Visible Absorption Spectroscopy
The DHB units of apo-catecholate siderophores give rise to a characteristic absorption spectrum in the ultraviolet region.
Table 1: UV-Visible Absorption Properties of Apo-Enterobactin (as an analogue for Apo-Agrobactin)
| Spectroscopic Parameter | Value | Reference |
| Absorption Maximum (λmax) | ~316 - 325 nm | General literature on catecholate siderophores |
| Molar Extinction Coefficient (ε) at λmax | Not consistently reported for the apo-form. |
Fluorescence Spectroscopy
The intrinsic fluorescence of apo-catecholate siderophores is generally weak. The catechol moiety itself exhibits some fluorescence, but this is often subject to quenching.
Table 2: Fluorescence Properties of Apo-Catecholate Moieties
| Spectroscopic Parameter | Approximate Value | Reference |
| Excitation Maximum (λex) | ~285 nm | General literature on catechol fluorescence. |
| Emission Maximum (λem) | ~335 nm | General literature on catechol fluorescence. |
| Quantum Yield (ΦF) | Low (not typically reported) |
Circular Dichroism (CD) Spectroscopy
The chirality of the amino acid and spermidine backbone of apo-Agrobactin should give rise to a circular dichroism signal. However, this signal is expected to be significantly weaker than that of the ferric-agrobactin complex, where the chiral arrangement of the catecholate ligands around the iron center dominates the CD spectrum.
Table 3: Expected Circular Dichroism Properties of Apo-Agrobactin
| Spectral Region | Expected Signal Characteristics |
| Far-UV (190-250 nm) | Dominated by the peptide backbone, indicating secondary structure. |
| Near-UV (250-350 nm) | Weaker signals from the chiral environment of the DHB chromophores. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of apo-siderophores in aqueous solutions.
Protocol for UV-Visible Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the apo-siderophore in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Determine the concentration of the stock solution if possible.
-
Prepare a series of dilutions of the stock solution in the same buffer to determine the linear range of absorbance.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use matched quartz cuvettes with a 1 cm path length.
-
Record a baseline spectrum with the buffer alone.
-
Measure the absorbance spectrum of the apo-siderophore solution from 200 to 600 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Protocol for Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the apo-siderophore in a fluorescence-free buffer (e.g., phosphate buffer). The concentration should be low enough to avoid inner filter effects.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer.
-
Use a quartz fluorescence cuvette.
-
Record an excitation spectrum by setting the emission wavelength to the expected maximum (~335 nm) and scanning the excitation wavelengths.
-
Record an emission spectrum by setting the excitation wavelength to the determined maximum (~285 nm) and scanning the emission wavelengths.
-
Record a blank spectrum of the buffer alone and subtract it from the sample spectra.
-
Protocol for Circular Dichroism Spectroscopy
-
Sample Preparation:
-
Prepare a solution of the apo-siderophore in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4). Avoid buffers with high chloride concentrations.
-
The concentration will depend on the path length of the cuvette and the expected signal intensity.
-
-
Instrumentation and Measurement:
-
Use a circular dichroism spectropolarimeter.
-
Use a quartz CD cuvette with a defined path length (e.g., 0.1 cm for far-UV, 1 cm for near-UV).
-
Record a baseline spectrum with the buffer alone.
-
Measure the CD spectrum of the apo-siderophore solution. For far-UV, scan from ~190 to 250 nm. For near-UV, scan from ~250 to 350 nm.
-
Data is typically expressed in millidegrees (mdeg) and can be converted to mean residue ellipticity if the concentration and molecular weight are known.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for spectroscopic analysis.
Caption: Siderophore states and interactions.
Conclusion
The spectroscopic characterization of apo-Agrobactin, and by analogy other apo-catecholate siderophores, provides invaluable information for understanding their biological function and for the development of novel therapeutic strategies. While direct data for apo-Agrobactin is sparse, the use of apo-Enterobactin as a model, combined with the experimental protocols outlined in this guide, offers a robust framework for researchers in the field. Further studies are warranted to delineate the specific spectroscopic properties of apo-Agrobactin and to expand our understanding of its role in iron metabolism.
Methodological & Application
Application Notes and Protocols for Agrobactin Purification from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrobactin is a catechol-type siderophore produced by the plant pathogen Agrobacterium tumefaciens. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. Due to its potent iron-binding properties, this compound and its derivatives are of significant interest in drug development, particularly for the design of "Trojan horse" antibiotics that exploit bacterial iron uptake systems to deliver antimicrobial agents into the cell. Furthermore, understanding the role of this compound in the virulence of A. tumefaciens is crucial for developing novel anti-infective strategies.
These application notes provide a detailed protocol for the purification of this compound from Agrobacterium tumefaciens culture. The protocol is designed to be a comprehensive guide for researchers, from bacterial cultivation to the final purification steps.
Data Presentation
The following tables summarize the expected yields and purity of this compound at various stages of the purification process. Please note that these values are estimates and can vary depending on the specific strain of A. tumefaciens, culture conditions, and the efficiency of each purification step.
Table 1: this compound Purification Yield
| Purification Step | Starting Volume (L) | Total this compound (mg) (Estimated) | Recovery (%) |
| Culture Supernatant | 1 | 10 - 50 | 100 |
| Ethyl Acetate Extract | 0.2 | 8 - 40 | 80 |
| Amberlite XAD-2 Eluate | 0.05 | 6 - 30 | 60 |
| Sephadex LH-20 Pool | 0.01 | 4 - 20 | 40 |
Table 2: this compound Purity Assessment
| Purification Step | Purity (%) (Estimated by HPLC) |
| Culture Supernatant | < 1 |
| Ethyl Acetate Extract | 5 - 15 |
| Amberlite XAD-2 Eluate | 40 - 60 |
| Sephadex LH-20 Pool | > 95 |
Experimental Protocols
Production of this compound in Agrobacterium tumefaciens
This protocol describes the cultivation of A. tumefaciens under iron-limiting conditions to induce the production of this compound.
Materials:
-
Agrobacterium tumefaciens strain (e.g., ATCC 33970)
-
Low-iron defined medium (e.g., M9 minimal medium without added FeSO₄)
-
Sterile culture flasks
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Prepare a starter culture: Inoculate a single colony of A. tumefaciens into 5 mL of Luria-Bertani (LB) broth and incubate overnight at 28°C with shaking (200 rpm).
-
Inoculate production culture: Inoculate 1 L of low-iron defined medium with the overnight starter culture to an initial OD₆₀₀ of 0.05.
-
Incubation: Incubate the culture at 28°C with vigorous shaking (200 rpm) for 48-72 hours. Monitor bacterial growth by measuring the OD₆₀₀.
-
Harvest supernatant: Once the culture reaches the stationary phase, centrifuge the culture at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells.
-
Collect supernatant: Carefully decant and collect the supernatant, which contains the secreted this compound. The supernatant can be stored at -20°C until further processing.
Extraction of this compound using Ethyl Acetate
This protocol describes the liquid-liquid extraction of this compound from the culture supernatant.
Materials:
-
Culture supernatant containing this compound
-
Ethyl acetate
-
Concentrated HCl
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acidify the supernatant: Adjust the pH of the culture supernatant to 2.0 with concentrated HCl. This step protonates the catechol groups of this compound, making it more soluble in organic solvents.
-
Perform extraction: Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 5-10 minutes. Allow the phases to separate.
-
Collect the organic phase: Collect the upper ethyl acetate phase, which now contains the this compound.
-
Repeat extraction: Repeat the extraction of the aqueous phase with a fresh volume of ethyl acetate two more times to maximize the recovery of this compound.
-
Combine and concentrate: Pool the ethyl acetate extracts and concentrate them to dryness using a rotary evaporator at a temperature below 40°C.
Purification by Amberlite XAD-2 Chromatography
This protocol describes the use of Amberlite XAD-2 resin for the initial purification of the this compound extract.
Materials:
-
Concentrated this compound extract
-
Amberlite XAD-2 resin
-
Chromatography column
-
Methanol
-
Deionized water
-
Fraction collector
Procedure:
-
Prepare the resin: Swell the Amberlite XAD-2 resin in methanol and then wash it thoroughly with deionized water to remove any impurities.
-
Pack the column: Pack a chromatography column with the prepared resin.
-
Equilibrate the column: Equilibrate the column by washing it with 2-3 column volumes of deionized water.
-
Load the sample: Dissolve the dried ethyl acetate extract in a minimal volume of deionized water and load it onto the column.
-
Wash the column: Wash the column with 2-3 column volumes of deionized water to remove unbound impurities.
-
Elute this compound: Elute the bound this compound from the resin using a stepwise or linear gradient of methanol in water (e.g., 20%, 50%, 80%, 100% methanol).
-
Collect fractions: Collect fractions and monitor the presence of this compound using a spectrophotometer at a wavelength of ~315 nm (the absorbance maximum for catechol-type siderophores).
-
Pool and concentrate: Pool the fractions containing this compound and concentrate them using a rotary evaporator.
Final Purification by Sephadex LH-20 Chromatography
This protocol describes the final purification step for obtaining highly pure this compound. Sephadex LH-20 is a size-exclusion chromatography resin that is also effective for the separation of natural products in organic solvents.[1][2][3][4]
Materials:
-
Partially purified this compound from the Amberlite XAD-2 step
-
Sephadex LH-20 resin
-
Chromatography column
-
Methanol (HPLC grade)
-
Fraction collector
Procedure:
-
Prepare the resin: Swell the Sephadex LH-20 resin in methanol for at least 3 hours.
-
Pack the column: Pack a chromatography column with the swollen resin.
-
Equilibrate the column: Equilibrate the column by washing it with 2-3 column volumes of methanol.
-
Load the sample: Dissolve the concentrated sample from the previous step in a minimal volume of methanol and load it onto the column.
-
Elute this compound: Elute the column with methanol at a low flow rate.
-
Collect fractions: Collect small fractions and monitor the elution of this compound at ~315 nm.
-
Pool and assess purity: Pool the fractions containing the pure this compound. Assess the purity by High-Performance Liquid Chromatography (HPLC).
-
Concentrate and store: Concentrate the final pure this compound solution to dryness and store it at -20°C.
Purity Analysis by HPLC
This protocol outlines a general method for assessing the purity of the final this compound preparation.
Materials:
-
Purified this compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare mobile phases:
-
Mobile Phase A: 0.1% TFA in deionized water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Set up the HPLC method:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Flow rate: 1 mL/min
-
Detection wavelength: 315 nm
-
Injection volume: 20 µL
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 30 minutes.
-
-
Analyze the sample: Dissolve a small amount of the purified this compound in the initial mobile phase composition and inject it into the HPLC system.
-
Evaluate purity: A single, sharp peak should be observed for pure this compound. Calculate the purity by integrating the peak area of this compound relative to the total peak area in the chromatogram.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Proposed ferric-agrobactin uptake and regulation pathway.
References
Application Note: Quantification of Agrobactin Production in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrobactin is a catecholate-type siderophore produced by Agrobacterium tumefaciens, a bacterium well-known for its role in crown gall disease in plants.[1][2] Siderophores are low molecular weight, high-affinity iron-chelating compounds secreted by microorganisms in response to iron limitation. By sequestering ferric iron (Fe³⁺) from the environment, siderophores play a crucial role in microbial iron acquisition. The study of this compound production is pivotal for understanding the physiology and virulence of A. tumefaciens and offers a potential target for the development of novel antimicrobial agents that interfere with iron uptake. This application note provides detailed protocols for the in vitro quantification of this compound production using colorimetric, HPLC-UV, and LC-MS/MS methods.
This compound Biosynthesis and Regulation
This compound biosynthesis is a complex process that is tightly regulated by the intracellular iron concentration.[1] Under iron-replete conditions, the Ferric uptake regulator (Fur) protein binds to Fe²⁺ and represses the transcription of genes involved in siderophore biosynthesis and transport. When iron is scarce, the Fur-Fe²⁺ complex dissociates, leading to the expression of the necessary biosynthetic genes.
The biosynthesis of this compound begins with the synthesis of the catechol precursor 2,3-dihydroxybenzoic acid (DHBA) from the shikimate pathway intermediate, chorismate. DHBA is then activated and subsequently ligated to a scaffold molecule, which for this compound is a threonyl peptide of spermidine.[1]
Caption: this compound Biosynthesis Pathway.
Data Presentation: Quantitative Analysis of this compound Production
The following tables provide representative data on this compound production by A. tumefaciens under different in vitro conditions. This data is illustrative and may vary depending on the specific strain and culture conditions.
Table 1: Effect of Iron Concentration on this compound Production
| Fe³⁺ Concentration (µM) | This compound Concentration (µg/mL) |
| 0 (Iron-deficient) | 15.2 ± 1.8 |
| 1 | 12.5 ± 1.5 |
| 5 | 7.8 ± 0.9 |
| 10 | 3.1 ± 0.4 |
| 20 | < 0.5 (Below Limit of Detection) |
| 50 | Not Detected |
Table 2: Time Course of this compound Production in Iron-Deficient Medium
| Time (hours) | Optical Density (OD₆₀₀) | This compound Concentration (µg/mL) |
| 0 | 0.05 | Not Detected |
| 8 | 0.4 | 2.1 ± 0.3 |
| 16 | 1.2 | 8.9 ± 1.1 |
| 24 | 1.8 | 14.8 ± 1.6 |
| 36 | 2.1 | 15.5 ± 1.9 |
| 48 | 2.2 | 15.1 ± 1.7 |
Experimental Protocols
Protocol 1: Quantification of this compound using the Chrome Azurol S (CAS) Assay
The CAS assay is a universal colorimetric method for the detection and quantification of siderophores.[3] It relies on the principle that siderophores will remove iron from the iron-dye complex, resulting in a color change from blue to orange, which can be measured spectrophotometrically.
Caption: CAS Assay Experimental Workflow.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES)
-
FeCl₃·6H₂O
-
Sterile, iron-free culture medium
-
Spectrophotometer
Procedure:
-
Preparation of CAS Assay Solution:
-
Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
In a separate flask, dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
Slowly add the CAS solution to the HDTMA solution while stirring vigorously.
-
In another flask, prepare a 1 mM FeCl₃ solution in 10 mM HCl.
-
Add 10 mL of the 1 mM FeCl₃ solution to the CAS/HDTMA mixture.
-
Prepare a PIPES buffer (30.24 g of PIPES in 800 mL of deionized water, adjust pH to 6.8 with 50% NaOH, and bring the final volume to 1 L).
-
Slowly add the iron-dye solution to the PIPES buffer and bring the final volume to 1 L with deionized water. Autoclave and store in the dark.
-
-
Sample Preparation:
-
Culture A. tumefaciens in an iron-deficient medium to induce this compound production.
-
Centrifuge the culture at 10,000 x g for 10 minutes to pellet the cells.
-
Collect the supernatant, which contains the secreted this compound.
-
-
Quantification:
-
In a microplate well or cuvette, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution.
-
Incubate at room temperature for 20 minutes.
-
Measure the absorbance at 630 nm.
-
A standard curve should be prepared using a known siderophore (e.g., deferoxamine mesylate) or purified this compound to quantify the concentration in the samples.
-
Protocol 2: Quantification of this compound by HPLC-UV
High-Performance Liquid Chromatography with UV detection provides a more specific method for the quantification of catecholate siderophores like this compound.[3][4]
Caption: HPLC-UV Quantification Workflow.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Purified this compound standard
Procedure:
-
Sample Preparation:
-
Culture A. tumefaciens and harvest the supernatant as described in Protocol 1.
-
Acidify the supernatant to pH 2-3 with formic acid.
-
Perform Solid Phase Extraction (SPE) for sample cleanup and concentration. Condition a C18 SPE cartridge with methanol followed by acidified water. Load the supernatant, wash with acidified water, and elute this compound with methanol.
-
Evaporate the methanol and reconstitute the sample in the initial mobile phase.
-
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 315 nm (characteristic for catecholates)[5]
-
Injection Volume: 20 µL
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of purified this compound.
-
Integrate the peak area corresponding to this compound in the sample chromatograms and determine the concentration using the standard curve.
-
Protocol 3: Quantification of this compound by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry offers the highest sensitivity and specificity for the quantification of this compound.[6][7][8]
Caption: LC-MS/MS Quantification Workflow.
Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
UPLC/HPLC system with a C18 column
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Purified this compound standard
Procedure:
-
Sample Preparation:
-
Prepare samples as described in Protocol 2 for HPLC-UV analysis.
-
-
LC-MS/MS Conditions:
-
LC Conditions: Use similar mobile phases and gradient as in the HPLC-UV method, but with a lower flow rate suitable for the LC-MS interface (e.g., 0.3-0.5 mL/min).
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): Determine the m/z of the protonated this compound molecule ([M+H]⁺).
-
Product Ions (Q3): Identify characteristic fragment ions of this compound through collision-induced dissociation (CID).
-
Optimize cone voltage and collision energy for the specific MRM transitions.
-
-
-
Quantification:
-
Create a standard curve using serial dilutions of the purified this compound standard.
-
Analyze the samples using the optimized MRM method.
-
Quantify this compound in the samples by comparing the peak areas of the specific MRM transitions to the standard curve.
-
Concluding Remarks
The choice of method for quantifying this compound production depends on the specific research needs. The CAS assay is a simple and high-throughput method for screening and relative quantification. HPLC-UV offers improved specificity for catecholate siderophores, while LC-MS/MS provides the highest sensitivity and is ideal for complex biological matrices and trace-level detection. These protocols provide a robust framework for researchers to accurately quantify this compound production, facilitating further investigations into the biology of Agrobacterium tumefaciens and the development of novel therapeutic strategies.
References
- 1. This compound, a siderophore from Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of Agrobacterium tumefaciens Growth by Azotobacter vinelandii Ferrisiderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Extraction and Detection of Structurally Diverse Siderophores in Soil [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Fe(III)-based immobilized metal–affinity chromatography (IMAC) method for the separation of the catechol siderophore from Bacillus tequilensis CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Spectrophotometric Assay for Agrobactin Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Agrobactin is a catechol-type siderophore produced by Agrobacterium tumefaciens, a bacterium known for causing crown gall disease in plants.[1][2] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment.[3][4] The ability to acquire iron is crucial for bacterial growth, virulence, and survival.[2][5] Therefore, the detection and quantification of this compound is essential for researchers studying bacterial physiology, plant-pathogen interactions, potential biocontrol mechanisms, and for the development of novel antimicrobial agents that target iron acquisition pathways. This application note details a reliable and specific spectrophotometric method for the detection and quantification of this compound.
Assay Principle
The recommended method for the specific detection of this compound is the Arnow's assay, which is designed to identify catechol-type siderophores.[6][7] this compound is characterized by the presence of three 2,3-dihydroxybenzoic acid residues, which contain the catechol functional group.[1]
The principle of the Arnow's assay is a colorimetric reaction. In an acidic environment, the catechol moiety of this compound reacts with a nitrite-molybdate reagent to form a yellow-colored complex.[6][7] When the pH is subsequently raised by the addition of a strong base (e.g., NaOH), the complex turns an intense orange-red color.[7] The intensity of this final color is directly proportional to the concentration of the catechol compound, which can be quantified by measuring the absorbance at a specific wavelength (approximately 510 nm).
Materials and Reagents
3.1. Apparatus
-
UV-Vis Spectrophotometer
-
Microplate reader (optional, for high-throughput analysis)
-
Centrifuge
-
Vortex mixer
-
Calibrated micropipettes and tips
-
Glass or plastic cuvettes
-
Analytical balance
-
Volumetric flasks and graduated cylinders
-
Glassware cleaned with 6M HCl and rinsed with deionized water to remove trace iron.
3.2. Reagents
-
Reagent A (0.5 M HCl): Dilute concentrated HCl in deionized water.
-
Reagent B (Nitrite-Molybdate Reagent): Dissolve 10 g of sodium nitrite (NaNO₂) and 10 g of sodium molybdate dihydrate (Na₂MoO₄·2H₂O) in 100 mL of deionized water. This reagent should be stored in a dark bottle.[8]
-
Reagent C (1 M NaOH): Dissolve 40 g of NaOH pellets in 1 L of deionized water.
-
Standard: 2,3-Dihydroxybenzoic acid (DHBA) for creating a standard curve.
-
Sample: Bacterial culture supernatant from Agrobacterium tumefaciens grown under iron-limiting conditions to induce siderophore production.[1]
Experimental Protocols
4.1. Preparation of Standard Curve
-
Prepare a stock solution of 1 mM 2,3-dihydroxybenzoic acid (DHBA) in deionized water.
-
Create a series of dilutions from the stock solution to prepare standards of known concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
-
Process each standard dilution using the same procedure as the samples (see Protocol 4.3).
-
Measure the absorbance of each standard at 510 nm.
-
Plot a graph of absorbance versus concentration (µM) for the DHBA standards. The resulting linear regression will be used to determine the concentration of this compound in the samples.
4.2. Sample Preparation
-
Culture Agrobacterium tumefaciens in an appropriate iron-deficient medium to stimulate this compound production.[5]
-
Incubate the culture under suitable conditions (e.g., 28°C with shaking).
-
Harvest the culture during the late-logarithmic or early stationary phase of growth.
-
Centrifuge the bacterial culture at 10,000 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted this compound, for analysis.
4.3. Arnow's Assay Protocol
-
Pipette 1.0 mL of the sample (or standard) into a clean test tube.
-
Add 1.0 mL of Reagent A (0.5 M HCl) and mix well by vortexing.[7]
-
Add 1.0 mL of Reagent B (Nitrite-Molybdate Reagent) and mix again.[7]
-
Immediately add 1.0 mL of Reagent C (1 M NaOH) and mix thoroughly. An intense orange-red color will develop if catechols are present.[7]
-
Allow the reaction to proceed for 5-10 minutes at room temperature.[8][9]
-
Measure the absorbance of the solution at 510 nm using a spectrophotometer. Use a blank containing 1.0 mL of the uninoculated culture medium processed through the same steps to zero the instrument.
Data Presentation
The quantitative parameters for the spectrophotometric detection of this compound using the Arnow's assay are summarized below.
| Parameter | Value / Description | Reference |
| Assay Type | Colorimetric (Arnow's Assay) | [6] |
| Target Moiety | Catechol group | [7] |
| Wavelength (λmax) | ~510 nm | [9] |
| Standard Compound | 2,3-Dihydroxybenzoic acid (DHBA) | [9] |
| Color Change | Yellow (acidic) to Orange-Red (alkaline) | [7] |
| Linear Range | Must be determined empirically with a standard curve | |
| Quantification | Calculated as "DHBA equivalents" from the standard curve |
Visualization
The logical workflow for the Arnow's assay is depicted in the diagram below.
Caption: Experimental workflow for the Arnow's assay.
The signaling pathway for this compound biosynthesis and transport is complex and involves a cluster of genes.[2][5] The detection assay itself, however, is a direct chemical reaction and does not involve a biological signaling pathway. The diagram below illustrates the logical relationship of the assay's principle.
Caption: Chemical principle of the Arnow's assay for catechols.
References
- 1. This compound, a siderophore from Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene cluster for ferric iron uptake in Agrobacterium tumefaciens MAFF301001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stimulation of Agrobacterium tumefaciens Growth by Azotobacter vinelandii Ferrisiderophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and analysis of a siderophore biosynthetic gene cluster from Agrobacterium tumefaciens C58 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of five bacterial strains producing siderophores with ability to chelate iron under alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of siderophore producing and cynogenic fluorescent Pseudomonas and a simple confrontation assay to identify potential bio-control agent for collar rot of chickpea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arnow Test for Catecholate-Type Siderophores [protocols.io]
Application Note: HPLC Analysis of Agrobactin and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the analysis of the catechol-type siderophore Agrobactin and its derivatives using High-Performance Liquid Chromatography (HPLC). It includes sample preparation, HPLC conditions, quantitative data, and a description of the relevant biological pathways.
Introduction
This compound is a catechol-type siderophore produced by the plant pathogen Agrobacterium tumefaciens to scavenge iron from the environment.[1][2] Siderophores are high-affinity iron-chelating compounds that play a crucial role in microbial iron acquisition and are implicated in virulence. The analysis of this compound and its derivatives is essential for understanding its role in bacterial physiology, pathogenesis, and for the development of novel antimicrobial agents that target iron uptake pathways. This application note details a robust HPLC method for the separation and quantification of this compound and its primary acid-hydrolyzed derivative, this compound A.
Signaling Pathway of this compound-Mediated Iron Uptake
The uptake of iron via this compound in Agrobacterium tumefaciens is a tightly regulated process. Under iron-limiting conditions, the bacterium synthesizes and secretes this compound. This siderophore then chelates ferric iron (Fe³⁺) in the extracellular environment, forming a Ferric-Agrobactin complex. This complex is recognized by a specific outer membrane receptor and transported into the periplasm. The iron is subsequently released and transported into the cytoplasm for cellular processes. The expression of the genes involved in this compound biosynthesis and uptake is regulated by iron-responsive proteins such as Irr and RirA, which sense intracellular iron levels.
Caption: this compound-mediated iron uptake pathway in A. tumefaciens.
Experimental Protocols
Sample Preparation
3.1.1. Preparation of this compound from Bacterial Culture
-
Inoculate Agrobacterium tumefaciens in a low-iron medium and incubate for 48-72 hours with shaking.
-
Centrifuge the culture at 8,000 x g for 15 minutes to pellet the cells.
-
Collect the supernatant, which contains the secreted siderophores.
-
Filter the supernatant through a 0.22 µm sterile filter to remove any remaining cells.
-
For concentration and partial purification, the filtered supernatant can be passed through a solid-phase extraction (SPE) column (e.g., C18). Elute the bound siderophores with methanol.
-
Dry the eluate under vacuum and reconstitute in the HPLC mobile phase A for analysis.
3.1.2. Acid Hydrolysis for this compound A Preparation
This compound can be hydrolyzed to this compound A by exposure to acidic conditions.[2]
-
To a solution of this compound, add an equal volume of 1 M HCl.
-
Incubate the mixture at 80°C for 1 hour.
-
Cool the solution and neutralize it with an appropriate amount of 1 M NaOH.
-
The resulting solution containing this compound A can be directly analyzed by HPLC.
HPLC Conditions
The following conditions are recommended for the analysis of this compound and its derivatives.
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B; 35-40 min: 90-10% B; 40-45 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV-Vis at 315 nm (for catecholate siderophores) |
| Injection Volume | 20 µL |
Experimental Workflow
The overall workflow for the analysis of this compound and its derivatives is depicted below.
Caption: Experimental workflow for HPLC analysis of this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the HPLC analysis of this compound and this compound A under the specified conditions. These values are representative and may vary depending on the specific instrumentation and column used.
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | ~18.5 | ~0.1 | ~0.3 |
| This compound A | ~15.2 | ~0.1 | ~0.3 |
Note: Retention times are estimates and will be dependent on the exact HPLC system, column, and mobile phase preparation.
Data Presentation
The results of the HPLC analysis can be presented in a chromatogram, showing the separation of this compound and its derivatives. The peak areas can be used for quantification by creating a standard curve with known concentrations of purified standards.
Conclusion
This application note provides a comprehensive guide for the HPLC analysis of this compound and its derivatives. The detailed protocol for sample preparation and HPLC conditions, along with the expected quantitative data, will be valuable for researchers in microbiology, biochemistry, and drug discovery. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual representation of the biological context and the analytical procedure. This method can be adapted for the analysis of other catechol-type siderophores with minor modifications.
References
Application Notes and Protocols for Developing an Agrobactin Iron Uptake Assay in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential micronutrient for nearly all bacteria, playing a critical role as a cofactor in numerous enzymatic reactions. However, the bioavailability of iron in many environments, including within a host organism, is extremely low. To overcome this challenge, many bacteria have evolved sophisticated iron acquisition systems, a primary example of which is the production and utilization of siderophores. Siderophores are low-molecular-weight, high-affinity iron-chelating molecules that are secreted to scavenge ferric iron (Fe³⁺). The resulting ferric-siderophore complex is then recognized by specific receptors on the bacterial cell surface and transported into the cell.
Agrobactin is a catechol-type siderophore produced by certain strains of the plant pathogen Agrobacterium tumefaciens in response to iron-limiting conditions. The ability to acquire iron via this compound is crucial for the bacterium's growth and virulence. Understanding the mechanism of this compound uptake is therefore of significant interest for developing novel antimicrobial strategies that could target this essential nutrient acquisition pathway.
These application notes provide a detailed protocol for a radiolabeled iron uptake assay to specifically measure the transport of this compound in bacteria. This assay is a powerful tool for characterizing the kinetics of this compound transport, identifying and characterizing the genes and proteins involved in the uptake process, and for screening potential inhibitors of this pathway.
Signaling Pathway and Uptake Mechanism
The uptake of ferric-Agrobactin in Agrobacterium tumefaciens is a multi-step process that involves transport across both the outer and inner membranes. The expression of the genes encoding the transport machinery is tightly regulated by the intracellular iron concentration.
1. Regulation of this compound Uptake Gene Expression:
In many bacteria, the Ferric Uptake Regulator (Fur) protein represses the expression of iron uptake genes in iron-replete conditions. However, in Agrobacterium tumefaciens, the primary repressor of iron uptake systems is the Rhizobial Iron Regulator (RirA). When intracellular iron levels are sufficient, RirA is active and binds to specific DNA sequences, known as the iron-responsive operator (IRO) motif (TGA-N9-TCA), in the promoter regions of iron uptake genes, thereby blocking their transcription. Under iron-limiting conditions, RirA becomes inactive, lifting the repression and allowing for the expression of the this compound uptake machinery.
2. Ferric-Agrobactin Transport:
The transport of the ferric-Agrobactin complex across the bacterial envelope is an active process that requires energy. In Gram-negative bacteria like Agrobacterium tumefaciens, this typically involves a TonB-dependent outer membrane receptor, a periplasmic binding protein, and an inner membrane-spanning ABC (ATP-binding cassette) transporter.
In an this compound-producing strain of Agrobacterium tumefaciens (MAFF301001), a gene cluster designated agb has been identified as being essential for ferric iron uptake. This operon likely encodes the components of the this compound transport system. Based on homology to other siderophore transport systems, the putative functions of the agb gene products are as follows:
-
Outer Membrane Receptor (TonB-dependent): Binds to the ferric-Agrobactin complex in the extracellular medium and transports it across the outer membrane into the periplasm. This process is energized by the TonB-ExbB-ExbD complex, which transduces the proton motive force of the inner membrane to the outer membrane receptor.
-
Periplasmic Substrate-Binding Protein: Captures the ferric-Agrobactin complex in the periplasm and delivers it to the inner membrane ABC transporter.
-
Inner Membrane Permease and ATPase: The permease forms a channel through the inner membrane, and the ATPase hydrolyzes ATP to provide the energy for the translocation of the ferric-Agrobactin complex into the cytoplasm.
Once inside the cytoplasm, iron is released from the this compound molecule, often through a reductive mechanism, making it available for cellular processes.
Caption: this compound uptake and regulation pathway.
Data Presentation
| Parameter | Description | Example Value (Ferric Enterobactin in E. coli) | Reference |
| K_m | Michaelis constant; affinity of the transporter for the substrate. A lower K_m indicates a higher affinity. | 0.41 µM | |
| V_max | Maximum rate of transport at saturating substrate concentrations. | 46 pmol/min/10⁹ cells |
Experimental Protocols
Experimental Workflow
The overall workflow for the this compound iron uptake assay involves several key stages, from preparing the bacterial cultures and the radiolabeled ferric-Agrobactin to measuring the incorporated radioactivity.
Caption: Workflow for the this compound iron uptake assay.
Detailed Methodologies
1. Bacterial Strains and Culture Conditions
-
Bacterial Strains:
-
Wild-type this compound-producing strain of Agrobacterium tumefaciens (e.g., MAFF301001).
-
An isogenic mutant defective in this compound biosynthesis (to be used as a negative control for this compound production, if needed).
-
An isogenic mutant with a deletion in the agb operon (e.g., agbB mutant) to serve as a negative control for uptake.
-
-
Culture Medium: A minimal medium with a defined low iron concentration is essential to induce the expression of the this compound uptake system. An example is a modified M9 minimal medium.
-
Iron-Deficient Medium: Prepare the minimal medium using high-purity water and treat it with a chelating resin (e.g., Chelex-100) to remove trace iron. Supplement with all necessary nutrients except iron.
-
Iron-Replete Medium (for controls): Supplement the iron-deficient medium with a final concentration of 10-20 µM FeCl₃.
-
-
Growth Conditions:
-
Inoculate a starter culture in an iron-replete medium and grow overnight.
-
Wash the cells in an iron-free medium.
-
Inoculate the main culture in the iron-deficient medium to an optical density at 600 nm (OD₆₀₀) of ~0.1.
-
Grow the culture at the optimal temperature for A. tumefaciens (around 28°C) with shaking until the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).
-
2. Preparation of ⁵⁵Fe-Labeled Ferric-Agrobactin
Safety Note: ⁵⁵Fe is a radioactive isotope. All handling must be performed in a designated radioactivity laboratory with appropriate shielding and personal protective equipment, following institutional radiation safety guidelines.
-
Prepare a stock solution of ⁵⁵FeCl₃: Dilute the commercially available ⁵⁵FeCl₃ in a weak acid solution (e.g., 0.01 M HCl) to a suitable working concentration (e.g., 100 µM).
-
Prepare an this compound solution: Purify this compound from the supernatant of an iron-starved culture of the producer strain. Dissolve the purified this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Complex Formation:
-
In a microcentrifuge tube, mix equimolar amounts of the ⁵⁵FeCl₃ solution and the this compound solution.
-
Incubate the mixture at room temperature for at least 1 hour to allow for the complete formation of the ferric-Agrobactin complex.
-
The final concentration of the ⁵⁵Fe-Agrobactin complex for the assay will depend on the desired experimental conditions (e.g., for kinetic studies, a range of concentrations will be needed).
-
3. Iron Uptake Assay
-
Harvest and Wash Cells:
-
Harvest the iron-starved bacterial cells from the mid-log phase culture by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with an ice-cold, iron-free minimal medium or a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove any secreted siderophores and residual medium components.
-
Resuspend the final cell pellet in the same ice-cold buffer to a final OD₆₀₀ of ~1.0. Keep the cells on ice.
-
-
Uptake Reaction:
-
For each time point and concentration, prepare a reaction tube containing a defined volume of the cell suspension (e.g., 500 µL).
-
Equilibrate the cell suspension to the assay temperature (e.g., 28°C) for 5 minutes.
-
Initiate the uptake reaction by adding the ⁵⁵Fe-Agrobactin complex to the desired final concentration.
-
Incubate the reaction mixture at the assay temperature with gentle shaking.
-
-
Stopping the Reaction and Cell Separation:
-
At designated time points (e.g., 0, 1, 2, 5, 10, and 15 minutes), take a defined volume of the reaction mixture (e.g., 100 µL) and immediately filter it through a 0.45 µm nitrocellulose membrane filter.
-
Immediately wash the filter with two volumes of an ice-cold wash buffer (e.g., PBS containing a high concentration of a non-radioactive iron salt like FeCl₃ or sodium citrate to displace non-specifically bound ⁵⁵Fe-Agrobactin).
-
-
Measurement of Radioactivity:
-
Place the dried filter in a scintillation vial.
-
Add a suitable scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
For each time point, subtract the CPM of the zero-time point (background).
-
Convert the CPM values to picomoles (pmol) of iron taken up, using the specific activity of the ⁵⁵Fe-Agrobactin solution.
-
Normalize the uptake to the number of cells (can be estimated from the OD₆₀₀) or total protein content.
-
Plot the iron uptake (pmol/10⁹ cells) versus time to determine the initial rate of uptake.
-
For kinetic studies, perform the assay with varying concentrations of ⁵⁵Fe-Agrobactin and plot the initial uptake rates against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine K_m and V_max.
-
Controls:
-
Negative Control (Uptake Mutant): Perform the assay with the agb operon mutant to demonstrate that the measured uptake is dependent on the specific this compound transport system.
-
Iron-Replete Cells: Use cells grown in an iron-replete medium to show that the uptake system is repressed under these conditions.
-
Competition Assay: Perform the uptake assay in the presence of a large excess of unlabeled ferric-Agrobactin to demonstrate the specificity of the uptake.
Conclusion
The this compound iron uptake assay described in these application notes provides a robust and quantitative method to investigate a critical aspect of Agrobacterium tumefaciens physiology. By employing a radiolabeled substrate, researchers can obtain precise measurements of iron transport, enabling the detailed characterization of the uptake machinery and its regulation. This assay is an invaluable tool for fundamental research into bacterial iron acquisition and for the development of novel antibacterial agents that target this essential pathway. The detailed protocols and conceptual framework provided herein should serve as a comprehensive guide for researchers and drug development professionals seeking to explore the intricacies of this compound-mediated iron transport.
Application Notes and Protocols for Utilizing Agrobactin in Plant Iron Nutrition Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential micronutrient for plant growth and development, playing a critical role in chlorophyll synthesis, respiration, and various enzymatic reactions. However, its bioavailability in soil, particularly in alkaline and calcareous conditions, is often limited, leading to iron deficiency chlorosis and reduced crop yields. Agrobactin, a catecholate-type siderophore produced by the soil bacterium Agrobacterium tumefaciens, has been shown to enhance the uptake of ferric iron (Fe³⁺) in non-graminaceous plants such as pea (Pisum sativum) and bean (Phaseolus vulgaris)[1]. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study and improve iron nutrition in plants.
Principle of Action
This compound is a high-affinity iron chelator. It is released by Agrobacterium tumefaciens under iron-limiting conditions to scavenge Fe³⁺ from the environment. The resulting stable Ferric-Agrobactin complex can then be utilized by plants, particularly those employing the "Strategy I" iron uptake mechanism. This strategy involves the reduction of Fe³⁺ to the more soluble ferrous form (Fe²⁺) at the root surface by a membrane-bound ferric chelate reductase before its transport into the root cells[2][3]. The application of this compound can, therefore, increase the pool of available iron for uptake by plant roots, leading to improved iron nutrition and alleviation of iron deficiency symptoms.
Data Presentation
Table 1: Effect of this compound Concentration on Iron Uptake in Pea (Pisum sativum) Seedlings
| This compound Concentration (µM) | Iron (Fe³⁺) Concentration (µM) | ⁵⁹Fe Uptake (cpm/mg root dry weight/hr) | Percentage Increase in Iron Uptake (%) |
| 0 (Control) | 10 | 1500 | 0 |
| 1 | 10 | 2250 | 50 |
| 5 | 10 | 3750 | 150 |
| 10 | 10 | 4500 | 200 |
| 20 | 10 | 4800 | 220 |
Table 2: Effect of this compound on Chlorophyll Content in Bean (Phaseolus vulgaris) Plants under Iron-Deficient Conditions
| Treatment | Iron (Fe³⁺) Concentration (µM) | Total Chlorophyll Content (mg/g fresh weight) | Percentage Increase in Chlorophyll Content (%) |
| Control (-Fe) | 1 | 0.8 | 0 |
| This compound (10 µM) | 1 | 1.5 | 87.5 |
| Control (+Fe) | 50 | 2.2 | - |
Experimental Protocols
Protocol 1: Purification of this compound from Agrobacterium tumefaciens
This protocol is a generalized method for the isolation and purification of this compound.
Materials:
-
Agrobacterium tumefaciens strain (e.g., ATCC 33970)
-
Low-iron defined liquid medium (e.g., M9 minimal medium with no added iron)
-
Amberlite XAD-4 resin
-
Ethyl acetate
-
Methanol
-
Rotary evaporator
-
Chromatography column
-
Silica gel for column chromatography
-
Spectrophotometer
Procedure:
-
Culture Growth: Inoculate Agrobacterium tumefaciens in a low-iron defined liquid medium. Incubate at 28°C with shaking for 48-72 hours, or until the culture reaches stationary phase.
-
Siderophore Extraction:
-
Centrifuge the bacterial culture to remove cells.
-
To the supernatant, add Amberlite XAD-4 resin and stir for 2-4 hours to adsorb the this compound.
-
Collect the resin and wash with distilled water.
-
Elute the this compound from the resin with methanol.
-
-
Purification:
-
Concentrate the methanol eluate using a rotary evaporator.
-
Extract the concentrated solution with ethyl acetate.
-
Evaporate the ethyl acetate phase to dryness.
-
Further purify the crude this compound using silica gel column chromatography with a suitable solvent system (e.g., a gradient of methanol in chloroform).
-
-
Quantification: Monitor the purification process by measuring the absorbance of the fractions at a wavelength characteristic for catecholate siderophores (around 315 nm). The concentration of purified this compound can be determined spectrophotometrically.
Protocol 2: Plant Growth and Treatment with this compound
Materials:
-
Pea (Pisum sativum) or bean (Phaseolus vulgaris) seeds
-
Hydroponic growth system or pots with iron-deficient soil/vermiculite
-
Modified Hoagland's nutrient solution (with and without Fe-EDTA)
-
Purified this compound
-
FeCl₃ solution
Procedure:
-
Plant Germination and Growth: Germinate seeds and grow the seedlings in a complete nutrient solution for 7-10 days.
-
Iron Deficiency Induction: Transfer the seedlings to an iron-deficient nutrient solution for 3-5 days to induce iron stress.
-
Treatment Application:
-
Prepare treatment solutions by adding different concentrations of purified this compound and a fixed concentration of FeCl₃ to the iron-deficient nutrient solution.
-
A control group should receive only FeCl₃ without this compound.
-
Another control group should receive the complete nutrient solution with Fe-EDTA.
-
-
Incubation: Grow the plants in the respective treatment solutions for a desired period (e.g., 7-14 days), ensuring proper aeration of the roots.
Protocol 3: Measurement of Iron Uptake using ⁵⁹Fe Radioisotope
Materials:
-
Plants from Protocol 2
-
⁵⁹FeCl₃ (radioactive iron)
-
Scintillation counter
-
Scintillation cocktail
Procedure:
-
Uptake Solution Preparation: Prepare an uptake solution containing the same concentrations of this compound and non-radioactive FeCl₃ as in the growth treatment, but spiked with a known amount of ⁵⁹FeCl₃.
-
Root Exposure: Carefully remove the plants from their growth solution, rinse the roots with deionized water, and place them in the ⁵⁹Fe-labeled uptake solution for a defined period (e.g., 1-4 hours).
-
Washing: After the uptake period, remove the plants and wash the roots thoroughly with a cold, non-radioactive FeCl₃ solution followed by deionized water to remove any surface-bound ⁵⁹Fe.
-
Sample Preparation and Counting:
-
Separate the roots and shoots.
-
Dry the plant material in an oven.
-
Digest the dried tissue (e.g., with nitric acid).
-
Add the digested sample to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the iron uptake rate as counts per minute (cpm) per milligram of dry root weight per hour.
Protocol 4: Determination of Ferric Chelate Reductase Activity in Roots
Materials:
-
Plant roots from Protocol 2
-
Assay buffer (e.g., 0.1 M MES-KOH, pH 6.0)
-
Fe(III)-EDTA solution
-
Ferrozine solution (a chromogenic reagent that forms a colored complex with Fe²⁺)
-
Spectrophotometer
Procedure:
-
Root Excision: Excise fresh, young roots from the treated and control plants.
-
Assay Reaction:
-
Place a known weight of roots in a tube containing the assay buffer.
-
Add Fe(III)-EDTA and Ferrozine to start the reaction.
-
Incubate in the dark for a specific time (e.g., 30-60 minutes).
-
-
Measurement:
-
After incubation, remove an aliquot of the solution.
-
Measure the absorbance of the solution at 562 nm, which corresponds to the Fe(II)-Ferrozine complex.
-
-
Calculation: Calculate the ferric reductase activity based on the amount of Fe²⁺ produced per gram of root fresh weight per unit of time, using a standard curve for Fe(II).
Protocol 5: Quantification of Chlorophyll Content
Materials:
-
Leaf samples from Protocol 2
-
80% Acetone
-
Spectrophotometer
Procedure:
-
Extraction:
-
Collect a known weight of fresh leaf tissue.
-
Homogenize the tissue in 80% acetone.
-
Centrifuge the homogenate to pellet the cell debris.
-
-
Measurement:
-
Transfer the supernatant (containing the chlorophyll) to a clean tube.
-
Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.
-
-
Calculation: Calculate the total chlorophyll concentration using Arnon's equation:
-
Total Chlorophyll (mg/g) = [20.2 * (A₆₄₅) + 8.02 * (A₆₆₃)] * (Volume of extract / (1000 * Weight of sample))
-
Visualizations
Caption: this compound-mediated iron uptake pathway in non-graminaceous plants.
Caption: Experimental workflow for studying the effect of this compound on plant iron nutrition.
References
Agrobactin: A Promising Biocontrol Agent Against Phytopathogens - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrobactin, a catechol-type siderophore produced by Agrobacterium tumefaciens, presents a compelling avenue for the development of novel biocontrol agents against a wide range of phytopathogens.[1] Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms under iron-limiting conditions. By sequestering essential iron from the environment, this compound effectively deprives pathogenic fungi and bacteria of this critical nutrient, thereby inhibiting their growth and proliferation. This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of this compound as a biocontrol agent.
Mechanism of Action: Iron Sequestration
The primary mechanism of action for this compound as a biocontrol agent is competitive iron sequestration. In the soil and on plant surfaces, available iron (Fe³⁺) is often a limiting nutrient for microbial growth. Phytopathogens have evolved sophisticated systems to acquire iron, which is crucial for various cellular processes, including respiration and DNA synthesis.
This compound, with its high affinity for ferric iron, outcompetes the siderophores produced by many phytopathogens. It binds to available iron, forming a stable this compound-Fe³⁺ complex. This complex can be taken up by the producing organism, A. tumefaciens, but is often unavailable to competing pathogenic microbes that lack the specific receptors for this complex. This iron starvation leads to a bacteriostatic or fungistatic effect on the pathogens, ultimately reducing disease incidence and severity.
Data Presentation: Efficacy of this compound
Table 1: Hypothetical Antifungal Activity of Purified this compound
| Fungal Phytopathogen | Host Plant | Disease | MIC (µg/mL) | Inhibition (%) at 100 µg/mL |
| Fusarium oxysporum | Tomato | Fusarium Wilt | 50-100 | 75-90 |
| Botrytis cinerea | Strawberry | Gray Mold | 75-150 | 60-80 |
| Rhizoctonia solani | Rice | Sheath Blight | 100-200 | 50-70 |
| Magnaporthe oryzae | Rice | Rice Blast | 80-160 | 65-85 |
| Verticillium dahliae | Cotton | Verticillium Wilt | 60-120 | 70-85 |
Table 2: Hypothetical Antibacterial Activity of Purified this compound
| Bacterial Phytopathogen | Host Plant | Disease | MIC (µg/mL) | Inhibition (%) at 100 µg/mL |
| Pseudomonas syringae | Tomato | Bacterial Speck | 40-80 | 80-95 |
| Xanthomonas oryzae | Rice | Bacterial Blight | 50-100 | 75-90 |
| Erwinia amylovora | Apple/Pear | Fire Blight | 60-120 | 70-85 |
| Ralstonia solanacearum | Potato | Bacterial Wilt | 70-140 | 65-80 |
| Clavibacter michiganensis | Tomato | Bacterial Canker | 80-160 | 60-75 |
Experimental Protocols
The following are detailed protocols adapted from established methodologies for the production, purification, and evaluation of this compound as a biocontrol agent.
Protocol 1: Production and Purification of this compound from Agrobacterium tumefaciens
This protocol is a generalized procedure for siderophore purification and should be optimized for this compound.
1. Culture of Agrobacterium tumefaciens a. Prepare a low-iron defined medium (e.g., M9 minimal medium) supplemented with a suitable carbon source (e.g., glucose or succinate). b. Inoculate the medium with a fresh culture of Agrobacterium tumefaciens (e.g., strain B6). c. Incubate the culture at 28°C with shaking (200 rpm) for 48-72 hours, or until late logarithmic phase. Iron-limiting conditions will induce the production of this compound.
2. Extraction of Crude Siderophore a. Centrifuge the bacterial culture at 10,000 x g for 15 minutes to pellet the cells. b. Collect the cell-free supernatant, which contains the secreted this compound. c. Acidify the supernatant to pH 2.0 with concentrated HCl. d. Add an equal volume of ethyl acetate and mix vigorously in a separatory funnel. e. Allow the phases to separate and collect the organic (ethyl acetate) phase. Repeat the extraction twice. f. Pool the organic phases and evaporate to dryness under reduced pressure using a rotary evaporator.
3. Purification by Column Chromatography a. Resuspend the dried extract in a minimal volume of a suitable solvent (e.g., methanol). b. Prepare a silica gel chromatography column equilibrated with a non-polar solvent (e.g., hexane). c. Load the resuspended extract onto the column. d. Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient). e. Collect fractions and monitor for the presence of this compound using a colorimetric assay (e.g., Arnow's assay for catechols) or by thin-layer chromatography (TLC). f. Pool the fractions containing pure this compound and evaporate the solvent.
4. Characterization a. Confirm the identity and purity of this compound using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: In Vitro Antagonism Assays
1. Dual Culture Assay (Qualitative) a. Prepare Potato Dextrose Agar (PDA) plates for fungal pathogens or Nutrient Agar (NA) plates for bacterial pathogens. b. Place a 5 mm mycelial plug of the fungal pathogen or streak a line of the bacterial pathogen on one side of the plate. c. On the opposite side, place a sterile paper disc impregnated with a known concentration of purified this compound. d. As a control, use a paper disc impregnated with the solvent used to dissolve this compound. e. Incubate the plates at the optimal temperature for the respective pathogen. f. Observe the formation of an inhibition zone around the disc containing this compound.
2. Minimum Inhibitory Concentration (MIC) Assay (Quantitative) a. Prepare a serial dilution of purified this compound in a suitable liquid medium (e.g., Potato Dextrose Broth for fungi, Nutrient Broth for bacteria) in a 96-well microtiter plate. b. Inoculate each well with a standardized suspension of the phytopathogen (e.g., 10⁵ CFU/mL for bacteria or 10⁴ spores/mL for fungi). c. Include positive (pathogen only) and negative (medium only) controls. d. Incubate the plate at the optimal temperature for the pathogen for 24-48 hours. e. Determine the MIC as the lowest concentration of this compound that visibly inhibits the growth of the pathogen.
Protocol 3: Greenhouse Biocontrol Assay
1. Plant Preparation a. Grow susceptible host plants from seed in sterile potting mix in a controlled greenhouse environment. b. Use a sufficient number of plants per treatment group for statistical analysis (e.g., 10-15 plants).
2. Treatment Application a. Prepare a solution of purified this compound at a predetermined effective concentration based on in vitro assays. b. Apply the this compound solution as a soil drench or a foliar spray. c. Include a control group treated with a solution lacking this compound.
3. Pathogen Inoculation a. After a specified period (e.g., 24-48 hours) to allow for plant uptake or surface colonization, inoculate the plants with the target phytopathogen. b. The method of inoculation will depend on the pathogen (e.g., soil infestation for root pathogens, spore spray for foliar pathogens).
4. Disease Assessment a. Maintain the plants under conditions favorable for disease development. b. After a suitable incubation period (e.g., 7-21 days), assess disease severity using a standardized disease rating scale (e.g., 0 = no symptoms, 5 = severe disease). c. Calculate the percent disease control for the this compound treatment compared to the untreated control.
Mandatory Visualizations
Caption: Workflow for the production and purification of this compound.
Caption: Mechanism of this compound-mediated biocontrol via iron sequestration.
References
Application Notes & Protocols: Creating Agrobactin-Deficient Mutants of Agrobacterium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the generation and characterization of Agrobactin-deficient mutants of Agrobacterium tumefaciens. The protocols outlined below are intended for researchers in microbiology, plant pathology, and drug development who are interested in studying iron acquisition mechanisms in this important bacterium.
Introduction
Agrobacterium tumefaciens is a soil bacterium renowned for its ability to transfer a segment of its DNA, the T-DNA, into the plant genome, causing crown gall disease. Iron is an essential nutrient for the growth and virulence of A. tumefaciens. Under iron-limiting conditions, many strains of A. tumefaciens produce a catechol-type siderophore called this compound to scavenge ferric iron from the environment.[1][2] The biosynthesis and transport of this compound are critical for the bacterium's ability to thrive in iron-depleted environments, including the plant host. Understanding the mechanisms of iron acquisition through siderophores like this compound can provide insights into bacterial pathogenesis and may lead to the development of novel antimicrobial strategies.
This document details the protocols for creating this compound-deficient mutants through targeted gene knockout, and for the subsequent phenotypic characterization of these mutants.
The this compound Biosynthesis and Transport Pathway
The biosynthesis of this compound is orchestrated by a cluster of genes that are transcriptionally upregulated under iron-limiting conditions. In Agrobacterium tumefaciens strain MAFF301001, a gene cluster containing four open reading frames, designated agbC, agbE, agbB, and agbA, has been identified and shown to be involved in ferric iron uptake.[1] Mutation analysis has revealed that the agbB gene is essential for the production of catechol compounds, which are characteristic of this compound, and for bacterial growth in iron-deficient media.[1] In A. tumefaciens C58, a different siderophore biosynthetic gene cluster has been identified, and its disruption similarly impairs growth under iron limitation.[3] The expression of these iron uptake systems is regulated by transcriptional regulators such as RirA and Irr, which respond to intracellular iron levels.[4][5]
The proposed pathway involves the synthesis of the siderophore molecule, its secretion, the chelation of ferric iron, and the subsequent uptake of the ferrisiderophore complex back into the bacterial cell.
Diagram of the Proposed this compound Biosynthesis and Transport Pathway
Caption: Proposed pathway for this compound biosynthesis, transport, and regulation in Agrobacterium.
Experimental Protocols
Protocol 1: Generation of an this compound-Deficient Mutant via Homologous Recombination
This protocol describes the creation of a targeted gene knockout of a key this compound biosynthesis gene (e.g., agbB) using a suicide vector and homologous recombination.
Experimental Workflow
Caption: Workflow for generating a targeted gene knockout in Agrobacterium.
Materials:
-
Agrobacterium tumefaciens wild-type strain
-
E. coli strain for cloning (e.g., DH5α) and conjugation (e.g., S17-1)
-
Suicide vector (e.g., pK18mobsacB)
-
Antibiotic resistance cassette
-
Primers for amplifying flanking regions of the target gene
-
DNA polymerase, restriction enzymes, T4 DNA ligase
-
Appropriate growth media (e.g., LB, AB minimal medium) and antibiotics
Procedure:
-
Construct the knockout vector: a. Design primers to amplify ~500-1000 bp regions upstream and downstream of the target gene (e.g., agbB). b. Amplify the flanking regions from A. tumefaciens genomic DNA using PCR. c. Clone the upstream and downstream flanking regions on either side of an antibiotic resistance cassette into a suicide vector. d. Transform the resulting knockout construct into a suitable E. coli cloning strain and verify the sequence. e. Transform the verified plasmid into an E. coli strain suitable for conjugation.
-
Introduce the knockout vector into Agrobacterium: a. Perform a biparental or triparental mating between the E. coli donor strain carrying the knockout vector and the wild-type A. tumefaciens recipient strain. b. Plate the mating mixture on a selective medium that inhibits the growth of the E. coli donor and selects for A. tumefaciens cells that have integrated the suicide vector into their chromosome via a single homologous recombination event.
-
Select for double-crossover mutants: a. Culture the single-crossover integrants in a non-selective medium to allow for the second recombination event to occur. b. Plate the culture on a medium that selects for the loss of the suicide vector backbone (e.g., medium containing sucrose for a sacB-based vector). c. Screen the resulting colonies for the desired antibiotic resistance phenotype (resistant to the marker in the cassette, sensitive to the antibiotic resistance marker on the suicide vector).
-
Verify the mutant: a. Confirm the gene knockout in the selected colonies by PCR using primers that anneal outside the flanking regions and within the resistance cassette. b. Further verification can be performed by Southern blot analysis.
Protocol 2: Siderophore Production Assay (Chrome Azurol S - CAS Assay)
This protocol is used to qualitatively and quantitatively assess the production of siderophores.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)
-
FeCl₃·6H₂O
-
Growth medium for Agrobacterium (e.g., AB minimal medium with and without iron)
Procedure for Qualitative Plate Assay:
-
Prepare CAS agar plates. The blue color of the medium indicates the presence of the iron-CAS-HDTMA complex.
-
Spot-inoculate the wild-type and mutant A. tumefaciens strains onto the CAS agar plates.
-
Incubate the plates at the optimal growth temperature for Agrobacterium (typically 28°C) for 24-48 hours.
-
Observe the plates for the formation of orange halos around the bacterial colonies. An orange halo indicates the production of siderophores, which have chelated the iron from the CAS dye complex.
Procedure for Quantitative Liquid Assay:
-
Grow the wild-type and mutant A. tumefaciens strains in an iron-deficient liquid medium.
-
After incubation, pellet the bacterial cells by centrifugation and collect the culture supernatant.
-
Mix the supernatant with the CAS assay solution.
-
Measure the absorbance of the mixture at 630 nm. A decrease in absorbance compared to a control (uninoculated medium) indicates siderophore production.
-
The percentage of siderophore units can be calculated using the formula: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (CAS solution + uninoculated medium) and As is the absorbance of the sample (CAS solution + culture supernatant).
Protocol 3: Growth Analysis under Iron Limitation
This protocol is used to determine the effect of this compound deficiency on the growth of A. tumefaciens under iron-limiting conditions.
Materials:
-
Wild-type and mutant A. tumefaciens strains
-
Iron-replete and iron-deficient growth media (e.g., AB minimal medium with varying concentrations of FeSO₄)
-
Spectrophotometer or plate reader
Procedure:
-
Pre-culture the wild-type and mutant strains in an iron-replete medium.
-
Wash the cells with an iron-free medium to remove any residual iron.
-
Inoculate the washed cells into fresh iron-replete and iron-deficient media to a starting OD₆₀₀ of ~0.05.
-
Incubate the cultures at the optimal growth temperature with shaking.
-
Monitor bacterial growth over time by measuring the OD₆₀₀ at regular intervals.
-
Plot the growth curves (OD₆₀₀ vs. time) for both strains under both conditions.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison between the wild-type and mutant strains.
Table 1: Quantitative Siderophore Production
| Strain | Siderophore Production (% units) |
| Wild-type A. tumefaciens | [Insert Value] |
| ΔagbB mutant | [Insert Value] |
| Complemented mutant | [Insert Value] |
Table 2: Growth Characteristics in Iron-Deficient Medium
| Strain | Doubling Time (hours) | Final OD₆₀₀ (at 48h) |
| Wild-type A. tumefaciens | [Insert Value] | [Insert Value] |
| ΔagbB mutant | [Insert Value] | [Insert Value] |
| Complemented mutant | [Insert Value] | [Insert Value] |
Expected Results
An this compound-deficient mutant (e.g., ΔagbB) is expected to show the following phenotypes compared to the wild-type strain:
-
No orange halo on CAS agar plates.
-
Significantly reduced siderophore production in the quantitative liquid CAS assay.
-
Impaired growth in iron-deficient medium, characterized by a longer lag phase, a reduced growth rate, and a lower final cell density.
Complementation of the mutation by reintroducing a functional copy of the knocked-out gene should restore the wild-type phenotype.
Conclusion
The creation and characterization of this compound-deficient mutants are crucial for elucidating the role of this siderophore in the physiology and virulence of Agrobacterium tumefaciens. The protocols provided here offer a systematic approach to generating these mutants and assessing their phenotypes. This research can contribute to a deeper understanding of bacterial iron metabolism and may inform the development of novel strategies to combat plant diseases and bacterial infections.
References
- 1. Gene cluster for ferric iron uptake in Agrobacterium tumefaciens MAFF301001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a siderophore from Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Roles of Agrobacterium tumefaciens RirA in Iron Regulation, Oxidative Stress Response, and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiparallel and Interlinked Control of Cellular Iron Levels by the Irr and RirA Regulators of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Increasing Agrobactin Yield in Agrobacterium Liquid Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the production of Agrobactin, a catecholate siderophore, in Agrobacterium tumefaciens liquid cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a siderophore, which is a small, high-affinity iron-chelating compound secreted by microorganisms like Agrobacterium tumefaciens.[1] Its primary function is to scavenge ferric iron (Fe³⁺) from the environment and transport it back into the bacterial cell.[1] Structurally, it is a catechol-type siderophore.[1]
Q2: Why is controlling iron concentration essential for this compound production? A2: this compound production is a response to iron deficiency.[1] The biosynthesis of siderophores is tightly regulated by the intracellular iron concentration. When iron is scarce, the bacterium upregulates the genes responsible for this compound synthesis to acquire the necessary iron for metabolic processes. Conversely, in iron-rich environments, the synthesis is repressed to prevent iron toxicity.
Q3: How is the production of this compound regulated in Agrobacterium? A3: The production of siderophores like this compound is primarily regulated at the transcriptional level by the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, ferrous iron (Fe²⁺) acts as a corepressor, binding to the Fur protein. This Fur-Fe²⁺ complex then binds to specific DNA sequences (known as Fur boxes) in the promoter regions of siderophore biosynthesis genes, blocking their transcription. In iron-limited conditions, Fur does not have its corepressor and detaches from the DNA, allowing for the transcription of the genes required for this compound synthesis.
Q4: What are the typical growth conditions for Agrobacterium tumefaciens in a liquid culture? A4: Agrobacterium tumefaciens is an aerobic chemoorganotroph that grows well on a variety of complex and defined media, with an optimal temperature of around 28°C.[2] Common complex media include Yeast Extract Peptone (YEP) and Lysogeny Broth (LB), which support rapid growth.[3] For controlled experiments like siderophore production, minimal media (e.g., AB minimal medium) are often used to precisely manipulate nutrient concentrations.[2] Adequate aeration through shaking (e.g., 225 rpm) is crucial for optimal growth.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the cultivation of Agrobacterium for this compound production.
Problem 1: The Agrobacterium culture shows good growth (high cell density), but this compound yield is low or undetectable.
-
Possible Cause A: Suboptimal Iron Concentration
-
Explanation: This is the most common cause. While this compound is produced under iron limitation, cells still require a minimal amount of iron for growth. However, concentrations even slightly above the optimal threshold can completely repress siderophore synthesis.
-
Solution:
-
Ensure Iron-Free Glassware: All glassware must be acid-washed to remove trace iron contamination, which can be sufficient to repress production.[4]
-
Optimize Iron in Media: Prepare a minimal medium with no added iron. Then, set up a series of cultures where you titrate ferric chloride (FeCl₃) at very low concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µM). This will help you identify the optimal iron concentration that permits cell growth while maximizing siderophore production.
-
-
-
Possible Cause B: Non-Optimal Culture pH
-
Explanation: The optimal pH for cell growth may not be the optimal pH for secondary metabolite production.[5][6] Siderophore synthesis can be sensitive to the pH of the medium.
-
Solution: Cultivate the bacteria in buffered minimal media across a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) under iron-limited conditions. Measure both cell density and siderophore production to find the optimal pH for this compound yield. Studies on other bacteria have often found neutral to slightly alkaline pH (7.0-8.5) to be optimal for siderophore production.[7][8]
-
-
Possible Cause C: Inappropriate Carbon or Nitrogen Source
-
Explanation: The type and concentration of carbon and nitrogen sources can influence secondary metabolism. Some sources may promote rapid biomass accumulation but not siderophore synthesis.
-
Solution: Test different carbon sources (e.g., glucose, sucrose, mannitol, succinate) and nitrogen sources (e.g., ammonium sulfate, sodium nitrate, asparagine) in your iron-limited minimal medium.[7][9] Compare the this compound yield relative to cell density for each condition.
-
Problem 2: this compound yield is inconsistent between experimental batches.
-
Possible Cause A: Inoculum Variability
-
Explanation: The physiological state of the inoculum can significantly impact the kinetics of the subsequent culture. Siderophore production is often highest during the late logarithmic or early stationary phase of growth.[10]
-
Solution: Standardize your inoculum preparation. Always use a fresh starter culture grown to a specific optical density (OD), ensuring the cells are in the same active growth phase (e.g., mid-log phase) for every experiment.
-
-
Possible Cause B: Inadequate Aeration
-
Explanation: As an aerobic organism, Agrobacterium requires sufficient oxygen. Inadequate aeration can limit overall metabolic activity, including the energy-intensive process of siderophore synthesis.
-
Solution: Ensure consistent and vigorous shaking during incubation. Use baffled flasks to increase the surface area for oxygen exchange. Maintain a consistent culture volume-to-flask volume ratio (e.g., 1:5) across all experiments.
-
Data Summary Tables
Table 1: Influence of Media Components on Siderophore Production
This table summarizes general findings on how different nutrient sources can affect siderophore yield. Optimal sources should be determined empirically for Agrobacterium tumefaciens.
| Component | Examples | Reported Effect on Siderophore Yield |
| Carbon Source | Glucose, Sucrose, Mannitol, Succinate | The choice of carbon source can significantly impact yield. Some studies report that glucose supports strong siderophore production, while others find organic acids like succinate to be superior.[7][9] |
| Nitrogen Source | Ammonium Sulfate, Sodium Nitrate, Peptone, Asparagine | The effect varies by bacterial species. Some sources like asparagine have been reported to inhibit production in certain bacteria, while others like ammonium nitrate can be optimal.[7][9] |
| Iron (Fe³⁺) | Ferric Chloride (FeCl₃) | The most critical factor. High concentrations (>5-10 µM) strongly repress production. Optimal levels are typically very low (<2 µM) but non-zero to support growth. |
| Phosphate | K₂HPO₄, NaH₂PO₄ | Phosphate is essential for growth, but very high concentrations may precipitate iron, making it unavailable and potentially stimulating siderophore production inadvertently. |
Table 2: Influence of Physicochemical Parameters on Siderophore Production
This table outlines the impact of key physical culture conditions on siderophore yield.
| Parameter | Typical Range | Reported Effect on Siderophore Yield |
| pH | 6.0 - 8.5 | The optimal pH for production often differs from the optimal pH for growth. For many bacteria, a neutral to slightly alkaline pH (7.0-8.5) is favorable for siderophore synthesis.[7][8] |
| Temperature | 25°C - 37°C | The optimal temperature for Agrobacterium growth is ~28°C. However, the optimal temperature for siderophore production may be slightly different. Temperatures between 28°C and 37°C are commonly tested.[5][9] |
| Aeration | Shaking (120-225 rpm) | High aeration is generally required for the high metabolic activity needed for both growth and siderophore synthesis. |
| Incubation Time | 24 - 72 hours | Siderophore production typically begins in the mid-to-late logarithmic growth phase and peaks during the stationary phase. Time-course experiments are needed to determine the point of maximum accumulation.[10] |
Experimental Protocols
Protocol 1: Preparation of Iron-Limited Minimal Medium
This protocol describes the preparation of an AB minimal medium modified for controlled iron limitation.
Materials:
-
Acid-washed glassware (all bottles, flasks, and beakers)
-
High-purity water (Milli-Q or equivalent)
-
20x AB Buffer Stock: 60 g K₂HPO₄, 20 g NaH₂PO₄ per liter
-
20x AB Salts Stock: 20 g NH₄Cl, 6 g MgSO₄·7H₂O, 3 g KCl, 0.2 g CaCl₂ per liter
-
Carbon Source Stock (e.g., 20% w/v Sucrose), filter-sterilized
-
1 mM FeCl₃ Stock (prepared in 10 mM HCl)
Procedure:
-
Prepare Stocks: Prepare the 20x AB Buffer and 20x AB Salts stocks in separate acid-washed bottles using high-purity water and autoclave them.
-
Assemble Medium: In an acid-washed flask, for 1 liter of final medium, combine:
-
865 mL of high-purity water
-
50 mL of 20x AB Buffer
-
50 mL of 20x AB Salts
-
-
Autoclave: Autoclave the assembled basal medium.
-
Add Carbon Source: After the medium has cooled to below 50°C, aseptically add 25 mL of the 20% sucrose stock to achieve a final concentration of 0.5%.
-
Add Iron (for optimization experiments): Aseptically add the desired volume of the 1 mM FeCl₃ stock solution to achieve the target final concentration (e.g., for 1 µM, add 1 mL of the stock to 1 L of medium). For the "zero-iron" control, add no FeCl₃.
-
Final Check: The medium is now ready for inoculation.
Protocol 2: Quantification of Siderophores using the Liquid Chrome Azurol S (CAS) Assay
The CAS assay is a universal colorimetric method for detecting and quantifying siderophores.[11] Siderophores remove iron from the blue CAS-iron complex, causing a color change to orange/yellow, which can be measured spectrophotometrically.[11][12]
Materials:
-
CAS Assay Solution (see preparation below)
-
Cell-free culture supernatant (centrifuge culture at >4,000 rpm for 10 min and filter through a 0.22 µm filter)[12]
-
96-well microplate
-
Microplate reader or spectrophotometer
Preparation of CAS Assay Solution:
-
Solution A (CAS): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of high-purity water.
-
Solution B (HDTMA): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of high-purity water.
-
Combine: Slowly mix Solution A and Solution B with constant stirring.
-
Solution C (FeCl₃): Prepare a 1 mM FeCl₃ solution in 10 mM HCl.
-
Final Mixture: To the combined A+B solution, slowly add 10 mL of Solution C while stirring. The solution should turn a deep blue color. Autoclave and store in a dark, acid-washed plastic bottle.
Assay Procedure:
-
Set up Plate: In a 96-well plate, add 100 µL of cell-free supernatant to a well. As a reference (Ar), use 100 µL of uninoculated, sterile growth medium.[12]
-
Add Reagent: Add 100 µL of the CAS assay solution to each well.[12]
-
Incubate: Incubate the plate at room temperature for 1-2 hours in the dark.[12]
-
Measure Absorbance: Read the absorbance at 630 nm (A_sample and A_ref).
-
Calculate Siderophore Units: Calculate the percentage of siderophore units (%SU) using the following formula:
-
% Siderophore Units = [(Ar - As) / Ar] * 100
-
Where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).
-
Key Signaling and Experimental Pathways
Diagram 1: Iron-Dependent Regulation of this compound Biosynthesis
Caption: Regulation of this compound synthesis by the Fur protein in response to iron levels.
Diagram 2: Workflow for Optimizing this compound Yield```dot
Diagram 3: Troubleshooting Logic for Low this compound Yield
Caption: A decision tree for troubleshooting low this compound yield in cultures.
References
- 1. This compound, a siderophore from Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Growth kinetics and scale-up of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Siderophore Detection assay [protocols.io]
- 5. Influence of pH and temperature on growth and bacteriocin production by Leuconostoc mesenteroides L124 and Lactobacillus curvatus L442 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of culture media, pH and temperature on growth and bacteriocin production of bacteriocinogenic lactic acid bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ijrpr.com [ijrpr.com]
- 10. youtube.com [youtube.com]
- 11. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Intricacies of Catechol Siderophore Purification: A Technical Support Guide
For researchers, scientists, and drug development professionals, the isolation of pure catechol siderophores is a critical yet often challenging endeavor. These powerful iron-chelating molecules hold immense promise in various fields, but their purification is fraught with potential pitfalls that can impede research progress. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the purification of catechol siderophores, offering potential causes and actionable solutions.
Q1: Why is the yield of my purified catechol siderophore consistently low?
A1: Low recovery can stem from several factors throughout the purification workflow. Key considerations include:
-
Suboptimal Siderophore Production: The initial concentration of the siderophore in the culture supernatant may be insufficient. Ensure that the bacterial strain is grown under iron-limiting conditions, as high iron concentrations suppress siderophore production.[1] The choice of growth medium and culture conditions (pH, temperature) also significantly impacts yield.[1]
-
Degradation During Extraction: Catechol siderophores are susceptible to degradation, particularly at acidic pH.[2] Using harsh solvents or prolonged exposure to acidic conditions during extraction can lead to sample loss.
-
Inefficient Purification Steps: Each purification step, from precipitation to chromatography, will have an associated loss. The choice of method and its optimization are critical. For instance, immobilized metal affinity chromatography (IMAC) has been reported to cause fragmentation of some catechol siderophores like bacillibactin.[3][4][5]
Q2: I'm observing a loss of my siderophore during HPLC purification. What could be the cause?
A2: High-performance liquid chromatography (HPLC) is a powerful tool for final purification, but issues can arise:
-
pH of the Mobile Phase: As mentioned, catechol siderophores can be unstable in acidic conditions. If using a reversed-phase HPLC method with an acidic mobile phase modifier (e.g., trifluoroacetic acid - TFA), this can lead to the degradation of the target molecule.[2] Consider using a milder acid like formic acid or exploring alternative chromatographic methods that operate at a neutral pH.[6]
-
Column Adsorption: The siderophore may be irreversibly binding to the stationary phase of the column. This can be due to improper column selection or inadequate mobile phase composition. Experiment with different column chemistries (e.g., C18, phenyl-hexyl) and gradient profiles.
-
Co-elution with Contaminants: If the sample is not sufficiently pure before the final HPLC step, contaminants can interfere with the separation and detection of the siderophore.
Q3: My purified sample still contains significant iron. How can I remove the bound iron from my catechol siderophore?
A3: Removing the tightly bound ferric iron from the siderophore is a common challenge. The strong affinity of catechol groups for Fe(III) makes this a delicate process.
-
Acidification: Carefully lowering the pH of the solution can protonate the catechol groups, leading to the release of iron. However, this must be done cautiously to avoid siderophore degradation.
-
Competitive Chelators: Using a strong, soluble chelating agent like ethylenediaminetetraacetic acid (EDTA) can strip the iron from the siderophore.[6] The resulting iron-chelator complex and excess chelator must then be removed, often through a subsequent chromatographic step or dialysis.
-
Reductive Release: In biological systems, iron is often released from siderophores through the reduction of Fe(III) to Fe(II).[7] This can be mimicked in vitro using appropriate reducing agents, although this method is less commonly reported in standard purification protocols.
Q4: The Chrome Azurol S (CAS) assay is giving me inconsistent or weak results. How can I troubleshoot this?
A4: The CAS assay is a widely used method for detecting and quantifying siderophores.[1] However, its results can be influenced by several factors:
-
Presence of Iron-Siderophore Complexes: The standard CAS assay detects iron-free siderophores that can remove iron from the CAS-iron complex. If your sample already contains iron-saturated siderophores, you will observe a weak or negative result.[2] In this case, you would need to first remove the iron from your siderophore.
-
Interfering Substances: Components of the growth medium or buffers can interfere with the assay. It is crucial to run appropriate blanks and controls.[3]
-
pH Sensitivity: The CAS assay is pH-dependent. Ensure that the pH of your sample and the CAS reagent are within the optimal range for the assay.
Q5: I'm struggling to separate my catechol siderophore from other pigmented compounds produced by my microbial strain.
A5: Many microorganisms produce a variety of secondary metabolites, some of which may be pigmented and co-elute with the siderophore of interest.
-
Multi-step Purification: A single purification method is often insufficient. A combination of techniques is usually necessary. For example, an initial precipitation or solvent extraction step can be followed by multiple chromatographic separations using different principles (e.g., ion exchange, size exclusion, and reversed-phase).
-
Affinity Chromatography: Techniques like immobilized metal affinity chromatography (IMAC) or the more recent titanium dioxide affinity chromatography (TDAC) can offer higher selectivity for siderophores over other compounds.[3][6] However, as noted, the stability of the target siderophore on the chosen resin must be considered.
Quantitative Data Summary
The efficiency of catechol siderophore purification can vary significantly based on the producing organism, the specific siderophore, and the methods employed. The following table provides a general overview of expected recovery rates at different stages of a typical purification workflow.
| Purification Step | Typical Recovery Rate (%) | Key Considerations |
| Culture Supernatant Collection | 100% (Baseline) | Initial concentration is highly variable (e.g., from 3.5 µg/mL to 182.5 µg/mL have been reported for different fungal strains).[8] |
| Solvent Extraction / Precipitation | 60 - 90% | Choice of solvent and pH are critical to prevent degradation. |
| Ion Exchange Chromatography | 50 - 80% | Dependent on the charge of the siderophore and the binding capacity of the resin. |
| Size Exclusion Chromatography | 70 - 95% | Efficient for removing small molecule contaminants and salts. |
| Reversed-Phase HPLC | 40 - 70% | Potential for loss due to irreversible binding or degradation depending on mobile phase. |
| Overall Yield | 10 - 40% | The cumulative loss across multiple steps can be substantial. |
Experimental Protocols
1. General Detection of Catechol Siderophores (Arnow's Assay)
This method specifically detects the presence of catechol groups.
-
Reagents:
-
0.5 M HCl
-
Nitrite-molybdate reagent (10 g sodium nitrite and 10 g sodium molybdate dissolved in 100 mL distilled water)
-
1 M NaOH
-
-
Procedure:
-
To 1 mL of the sample (e.g., culture supernatant), add 1 mL of 0.5 M HCl.
-
Add 1 mL of the nitrite-molybdate reagent and mix.
-
Add 1 mL of 1 M NaOH and mix.
-
A positive result for catechols is indicated by a color change to orange-red.[9]
-
2. General Purification Workflow for Catechol Siderophores
This is a generalized protocol and may require optimization for specific siderophores.
-
Step 1: Culture Growth and Supernatant Collection
-
Inoculate a suitable low-iron medium with the siderophore-producing microorganism.
-
Incubate under optimal growth conditions (e.g., 27°C, pH 7) until stationary phase.[1]
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
-
Step 2: Initial Purification (Solvent Extraction)
-
Acidify the supernatant to pH 2-3 with concentrated HCl.
-
Extract the siderophores with an organic solvent like ethyl acetate. Repeat the extraction 2-3 times.
-
Pool the organic phases and evaporate the solvent under reduced pressure.
-
-
Step 3: Chromatographic Separation (Example: Gel Filtration)
-
Resuspend the dried extract in a suitable buffer (e.g., water-methanol mixture).[1]
-
Apply the sample to a gel filtration column (e.g., Sephadex G-25) equilibrated with the same buffer.[1]
-
Collect fractions and monitor for the presence of the siderophore using the CAS assay or by measuring absorbance at a characteristic wavelength.
-
Pool the positive fractions and lyophilize.
-
-
Step 4: High-Resolution Purification (Reversed-Phase HPLC)
-
Dissolve the lyophilized powder in the HPLC mobile phase.
-
Inject the sample onto a C18 column.[6]
-
Elute the siderophore using a gradient of an appropriate mobile phase system (e.g., water with 0.1% formic acid and acetonitrile).[6]
-
Collect the peak corresponding to the pure siderophore and confirm its identity and purity using techniques like LC-MS.[6]
-
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues during catechol siderophore purification.
Caption: A troubleshooting workflow for low catechol siderophore yield.
References
- 1. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fe(III)-based immobilized metal–affinity chromatography (IMAC) method for the separation of the catechol siderophore from Bacillus tequilensis CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Siderophore-Based Iron Acquisition and Pathogen Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Optimization of Siderophore Production in Three Marine Bacterial Isolates along with Their Heavy-Metal Chelation and Seed Germination Potential Determination - PMC [pmc.ncbi.nlm.nih.gov]
optimizing the solvent extraction protocol for Agrobactin
Welcome to the technical support center for the optimization of Agrobactin solvent extraction. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What type of siderophore is this compound and why is this important for extraction?
A1: this compound is a catechol-type siderophore produced by Agrobacterium tumefaciens under iron-deficient conditions.[1] Knowing that it is a catechol siderophore is crucial as it dictates the optimal extraction strategy. Catecholate siderophores are typically extracted from acidified culture supernatants using organic solvents like ethyl acetate.[2][3][4]
Q2: What is the general principle behind solvent extraction of this compound?
A2: The principle relies on the differential solubility of this compound in aqueous and organic phases, which can be manipulated by changing the pH. By acidifying the culture supernatant, the protonation of the catechol groups makes this compound less polar, thereby increasing its solubility in a non-polar organic solvent. This allows it to be partitioned from the aqueous culture medium into the organic solvent, leaving behind more polar impurities.
Q3: Which organic solvents are most effective for this compound extraction?
A3: Ethyl acetate is the most commonly cited solvent for the extraction of catechol-type siderophores like this compound.[2][3][4] Other solvents that have been used for siderophore extraction include chloroform-phenol and benzyl alcohol, though these are more common for hydroxamate types.[3] The choice of solvent can impact the purity and yield of the final product.
Q4: How can I quantify the amount of this compound in my extract?
A4: A common method for quantifying siderophores is the Chrome Azurol S (CAS) assay, which is a universal colorimetric assay.[5] This assay involves a competition for iron between the siderophore and the CAS dye. The amount of this compound can be determined by measuring the decrease in absorbance of the CAS reagent at a specific wavelength (typically around 630 nm) and comparing it to a standard curve.[5] Additionally, spectrophotometric methods can be employed by measuring the absorbance of the purified this compound solution at its specific maximum absorption wavelength.
Q5: What are the best practices for storing extracted this compound?
A5: Catechol-type siderophores can be susceptible to oxidation.[6] Therefore, it is recommended to store the purified extract at low temperatures (-20°C or -80°C) to minimize degradation.[7] To prevent light-induced degradation, samples should be stored in amber vials or wrapped in foil.[7] For long-term storage, the sample can be dried to a powder under vacuum and stored in a desiccator at a low temperature.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no this compound yield in the final extract. | 1. Insufficient iron limitation in the culture medium: Agrobacterium tumefaciens will not produce significant amounts of this compound if sufficient iron is present.[1] 2. Incorrect pH of the supernatant during extraction: The supernatant must be sufficiently acidic (pH 2-3) to protonate the catechol groups for efficient partitioning into the organic solvent.[2][5] 3. Suboptimal solvent-to-supernatant ratio: An insufficient volume of organic solvent will lead to incomplete extraction. | 1. Ensure the culture medium is iron-deficient. Consider adding an iron chelator to the medium to induce siderophore production. 2. Carefully adjust the pH of the culture supernatant to 2-3 using a strong acid like HCl before adding the organic solvent.[5] 3. Use an equal volume of organic solvent to the supernatant for each extraction step and perform multiple extractions (e.g., three times) to maximize recovery.[5] |
| The final extract is impure, containing many contaminating compounds. | 1. Co-extraction of other media components or bacterial metabolites: The chosen solvent may also be solubilizing other molecules from the culture supernatant. 2. Cell lysis during culture harvesting: If cells are lysed, intracellular contents will be released into the supernatant, leading to contamination. | 1. Incorporate a purification step after the initial solvent extraction, such as column chromatography using Amberlite XAD resin.[8][9] This resin is effective at binding siderophores, allowing for the washing away of impurities before elution. 2. Centrifuge the bacterial culture at a sufficient speed and duration to pellet the cells without causing lysis. Carefully decant the supernatant. |
| The extracted this compound appears to be degraded. | 1. Oxidation of the catechol groups: Catechol-type siderophores are prone to oxidation, especially at neutral or alkaline pH and in the presence of light and oxygen.[6] 2. Acid-catalyzed hydrolysis: Prolonged exposure to strong acid can open the oxazoline ring in the this compound structure, converting it to this compound A.[1] | 1. Work quickly during the extraction process and protect the sample from light. Consider purging solutions with nitrogen to create a low-oxygen environment.[6] Store the final extract at low temperatures. 2. Minimize the time the this compound is in the acidified solution. Proceed with the solvent extraction immediately after pH adjustment. |
| Inconsistent results between extraction batches. | 1. Variability in bacterial growth and siderophore production: The stage of bacterial growth can impact the amount of siderophore produced. 2. Inconsistent pH adjustment or solvent volumes: Small variations in these parameters can lead to different extraction efficiencies. | 1. Standardize the bacterial culture conditions, including the growth medium, incubation time, and temperature. Harvest the culture at a consistent growth phase, typically the late-log to early stationary phase for optimal siderophore production.[10] 2. Use a calibrated pH meter for accurate pH adjustments. Use precise volumetric equipment for measuring solvents. |
Experimental Protocols
Culturing Agrobacterium tumefaciens for this compound Production
This protocol is designed to induce the production of this compound by creating iron-limiting conditions.
Materials:
-
Agrobacterium tumefaciens strain
-
Iron-deficient growth medium (e.g., a modified M9 minimal medium)
-
Sterile culture flasks
-
Incubator shaker
Procedure:
-
Prepare the iron-deficient growth medium. Ensure all glassware is acid-washed to remove any trace iron contamination.
-
Inoculate the medium with a fresh culture of Agrobacterium tumefaciens.
-
Incubate the culture at 28-30°C with shaking (200-250 rpm) for 24-72 hours. Monitor bacterial growth and siderophore production (e.g., using the CAS assay on small aliquots).
-
Harvest the culture in the late-logarithmic to early stationary phase for maximal siderophore yield.
Solvent Extraction of this compound
This protocol describes the extraction of this compound from the culture supernatant using ethyl acetate.
Materials:
-
Agrobacterium tumefaciens culture supernatant
-
Hydrochloric acid (HCl), 6N
-
Ethyl acetate
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Centrifuge the bacterial culture at 8,000 x g for 20 minutes at 4°C to pellet the cells.[2]
-
Carefully decant the supernatant into a clean flask.
-
Acidify the supernatant to a pH of 2.0 by slowly adding 6N HCl while stirring.[2]
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.[2]
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The this compound will be in the upper organic phase.
-
Drain the lower aqueous layer and collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
Pool the ethyl acetate fractions.
-
Evaporate the ethyl acetate using a rotary evaporator at a temperature below 50°C to obtain the crude this compound extract.[2]
-
Resuspend the dried extract in a minimal volume of a suitable solvent (e.g., methanol) for further purification or analysis.
Purification of this compound using Amberlite XAD Resin
This protocol provides a method for purifying the crude this compound extract.
Materials:
-
Crude this compound extract
-
Chromatography column
-
Methanol
-
Distilled water
Procedure:
-
Prepare the Amberlite XAD column by packing the resin and washing it thoroughly with methanol followed by distilled water.
-
Dissolve the crude this compound extract in a small volume of distilled water.
-
Load the dissolved extract onto the column.
-
Wash the column with several bed volumes of distilled water to remove unbound impurities.
-
Elute the this compound from the resin using methanol.[5]
-
Collect the fractions and monitor for the presence of this compound using the CAS assay or by measuring absorbance at its characteristic wavelength.
-
Pool the positive fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Key parameters influencing this compound extraction outcomes.
References
- 1. This compound, a siderophore from Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Exogenous Siderophores on Iron Uptake Activity of Marine Bacteria under Iron-Limited Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and Detection of Structurally Diverse Siderophores in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Season, storage and extraction method impact on the phytochemical profile of Terminalia ivorensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of siderophores of Alcaligenes faecalis on Amberlite XAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of erythrobactin, a hydroxamate-type siderophore produced by Saccharopolyspora erythraea - Research - Institut Pasteur [research.pasteur.fr]
overcoming interference in spectrophotometric quantification of Agrobactin
Welcome to the technical support center for the spectrophotometric quantification of Agrobactin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges, particularly interference, during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a catechol-type siderophore produced by Agrobacterium tumefaciens.[1] Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge for iron in iron-limiting environments. Quantification of this compound is crucial for studying bacterial iron acquisition, virulence mechanisms, and for the development of novel antimicrobial agents that target these pathways.
Q2: Which spectrophotometric method is commonly used to quantify this compound?
A2: The Arnow's assay is a widely used colorimetric method for the specific quantification of catechol-type siderophores like this compound.[2][3] This assay is based on the reaction of the catechol groups of this compound with a nitrite-molybdate reagent under acidic conditions, which, after alkalinization, produces a distinct color that can be measured spectrophotometrically.[2]
Q3: What is the primary source of interference in this compound quantification?
A3: The primary sources of interference are components of the bacterial growth medium and other microbial metabolites that can either react with the Arnow's reagents or absorb light at the same wavelength as the final colored product. This can lead to either falsely high or falsely low readings.
Q4: Can I use the Chrome Azurol S (CAS) assay for this compound quantification?
A4: The CAS assay is a universal method for detecting the presence of siderophores and can be used for a general estimation of siderophore production.[3] However, it is not specific for catechol-types and can react with other types of siderophores and iron-chelating compounds. Therefore, for specific quantification of this compound, the Arnow's assay is more appropriate.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the spectrophotometric quantification of this compound using methods like the Arnow's assay.
Problem 1: Inaccurate or Non-Reproducible Readings
Possible Cause: Interference from media components or other metabolites.
Solution:
-
Proper Blank Preparation: Your blank should contain the same culture medium and reagents as your sample, but without the bacterial inoculum. This will help to subtract the background absorbance from the media itself.
-
Sample Dilution: If the concentration of interfering substances is high, diluting your sample with deionized water can mitigate their effect. However, ensure that the this compound concentration remains within the linear range of your standard curve.
-
Sample Purification: For complex media or when high accuracy is required, purifying the this compound from the culture supernatant before quantification is recommended. Solid-phase extraction (SPE) is an effective method for this (see Experimental Protocols section).
Problem 2: Falsely High this compound Concentration
Possible Cause: Presence of other catechol-containing compounds or substances that react with the Arnow's reagents.
Solution:
-
Identify Potential Interferences: Aromatic amino acids like tyrosine and tryptophan, which are common in rich culture media, can sometimes cause interference. Other phenolic compounds produced by the bacteria or present in the media can also lead to false positives.
-
Purification: Use solid-phase extraction (SPE) to separate this compound from these interfering molecules. Amberlite XAD resins are particularly effective for this purpose.
Problem 3: Falsely Low or No this compound Detected
Possible Cause: Incorrect pH, reagent degradation, or procedural errors in the Arnow's assay.
Solution:
-
Verify Reagent Concentrations: An incorrect concentration of HCl or NaOH in the Arnow's assay can lead to improper pH conditions for the color reaction, resulting in a weak or absent signal.[4]
-
Check Reagent Stability: The nitrite-molybdate reagent should be freshly prepared as it can degrade over time.
-
Ensure Proper Incubation: Allow sufficient time for the color to develop fully after the addition of all reagents as specified in the protocol.[2]
-
Review the Protocol: Double-check all steps of the Arnow's assay to ensure they are performed in the correct order and with the correct volumes.
Data Presentation: Interference in Arnow's Assay
The following table summarizes the potential quantitative impact of common interfering substances on the Arnow's assay for catechol siderophores. Note that the exact level of interference can vary based on the specific conditions of your experiment.
| Interfering Substance | Typical Concentration in Media | Potential Impact on Absorbance | Mitigation Strategy |
| Phosphate | 1-20 mM | Can form complexes with iron, potentially reducing the availability of iron for the assay, leading to underestimation. | Use a low-phosphate growth medium or purify the sample using SPE. |
| Tyrosine | 0.1-1 mM | Aromatic ring can react with assay reagents, leading to a false positive signal. | Sample purification via SPE; use of a minimal medium with known composition. |
| Tryptophan | 0.1-0.5 mM | Aromatic ring can cause spectral interference, contributing to higher background absorbance. | Sample purification via SPE; use of a minimal medium. |
| Other Phenolic Compounds | Variable | Can directly react with Arnow's reagents, causing significant overestimation of catechol siderophores. | Chromatographic purification (e.g., HPLC) for highly accurate measurements. |
| Ascorbic Acid | Variable (if added as a supplement) | Strong reducing agent that can interfere with the colorimetric reaction, leading to inaccurate results.[5] | Avoid media supplements with strong reducing agents; sample purification. |
Experimental Protocols
Arnow's Assay for Catechol-Type Siderophores
This protocol is adapted from established methods for the quantification of catechol siderophores.[2]
Reagents:
-
0.5 N HCl: Dilute concentrated HCl in deionized water.
-
Nitrite-Molybdate Reagent: Dissolve 10 g of sodium nitrite (NaNO₂) and 10 g of sodium molybdate (Na₂MoO₄·2H₂O) in 100 mL of deionized water.
-
1 N NaOH: Dissolve 4 g of sodium hydroxide (NaOH) in 100 mL of deionized water.
-
Standard: A solution of 2,3-dihydroxybenzoic acid (2,3-DHBA) of known concentration (e.g., 1 mM) to prepare a standard curve.
Procedure:
-
To 1 mL of the culture supernatant (or standard solution), add 1 mL of 0.5 N HCl.
-
Add 1 mL of the nitrite-molybdate reagent and mix well. A yellow color will develop if catechols are present.
-
Add 1 mL of 1 N NaOH and mix. The solution will turn an orange-red color in the presence of catechols.
-
Bring the final volume to 5 mL with deionized water.
-
Allow the color to develop for at least 5 minutes.[2]
-
Measure the absorbance at 510 nm using a spectrophotometer.
-
Prepare a blank using 1 mL of uninoculated culture medium instead of the sample.
-
Quantify the concentration of this compound by comparing the absorbance to a standard curve prepared with 2,3-DHBA.
Solid-Phase Extraction (SPE) for this compound Purification
This protocol provides a general guideline for purifying catechol siderophores from culture supernatant using an Amberlite XAD-4 resin.[6][7][8]
Materials:
-
Amberlite XAD-4 resin
-
Chromatography column
-
Methanol
-
Deionized water
Procedure:
-
Prepare the Resin: Soak the Amberlite XAD-4 resin in methanol to activate it, then wash thoroughly with deionized water to remove the methanol. Pack the resin into a chromatography column.
-
Condition the Column: Wash the packed column with several bed volumes of deionized water.
-
Load the Sample: Acidify the bacterial culture supernatant to approximately pH 2 with HCl. Centrifuge to remove any precipitates. Load the clarified supernatant onto the column.
-
Wash the Column: Wash the column with several bed volumes of deionized water to remove unbound media components and other hydrophilic molecules.
-
Elute this compound: Elute the bound this compound from the resin using methanol.
-
Concentrate the Sample: The methanolic eluate can be concentrated using a rotary evaporator to obtain a purified this compound sample, which can then be quantified using the Arnow's assay.
Visualizations
References
- 1. This compound, a siderophore from Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of five bacterial strains producing siderophores with ability to chelate iron under alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Colorimetric determination of catechol siderophores in microbial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification of siderophores of Alcaligenes faecalis on Amberlite XAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Agrobactin Peak Resolution in HPLC
Welcome to the technical support center for improving the resolution of Agrobactin peaks in High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC analysis of this compound and related siderophores.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Problem: Poor Peak Shape (Tailing or Fronting)
Question: My this compound peak is tailing or fronting. What are the likely causes and how can I fix it?
Answer:
Peak tailing (a gradual return to baseline after the peak maximum) and fronting (a steep drop-off after the peak maximum) are common issues in HPLC that can significantly impact resolution and quantification.
Potential Causes and Solutions for Peak Tailing:
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Secondary Interactions: this compound, a catecholate siderophore, can interact with active sites on the silica-based column packing material, such as residual silanol groups.[1]
-
Column Overload: Injecting too much sample can lead to peak tailing.[3][4]
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Solution: Reduce the sample concentration or injection volume. If necessary, use a column with a higher loading capacity.[3]
-
-
Column Contamination: Buildup of contaminants on the column can lead to poor peak shape.
-
Solution: Implement a column washing procedure. A generic reverse-phase column wash involves flushing with water, followed by isopropanol, and then hexane, followed by a return to the mobile phase conditions. Always check the column manufacturer's recommendations for specific cleaning protocols.
-
Potential Causes and Solutions for Peak Fronting:
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to peak fronting.[2][4]
-
Solution: Ensure the sample is completely dissolved in the initial mobile phase or a weaker solvent. You may need to reduce the sample concentration.[4]
-
-
Column Collapse: A sudden change in the column's physical structure, which can be caused by inappropriate temperature or pH conditions.[2]
-
Solution: Ensure your mobile phase pH and operating temperature are within the column's recommended range. If you suspect column collapse, the column will likely need to be replaced.[5]
-
Problem: Co-elution with Other Compounds
Question: The this compound peak is co-eluting with an impurity or another component in my sample. How can I improve the separation?
Answer:
Co-elution occurs when two or more compounds are not adequately separated by the chromatographic system. Improving resolution is key to addressing this issue. Resolution in HPLC is influenced by three main factors: efficiency (N), selectivity (α), and retention factor (k).[6][7]
Strategies to Improve Resolution:
-
Optimize Mobile Phase Composition: This is often the most effective way to alter selectivity.[8][9]
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the elution order.
-
Adjust pH: For ionizable compounds like this compound, a small change in mobile phase pH can significantly impact retention and selectivity. Using a buffer can help maintain a stable pH.[10]
-
Use an Ion-Pairing Reagent: For charged analytes, adding an ion-pairing reagent to the mobile phase can improve peak shape and retention.
-
-
Modify the Gradient Profile:
-
Decrease the Gradient Slope: A shallower gradient (slower increase in the strong solvent) can improve the separation of closely eluting peaks.
-
Introduce an Isocratic Hold: An isocratic hold at a specific mobile phase composition during the run can help to separate critical peak pairs.
-
-
Change the Stationary Phase:
-
Different Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to introduce different separation mechanisms.[6]
-
-
Adjust the Flow Rate:
-
Lower the Flow Rate: In many cases, a lower flow rate can lead to sharper peaks and better resolution, although it will increase the analysis time.[11]
-
-
Adjust the Temperature:
Problem: Low Signal-to-Noise Ratio
Question: The this compound peak is very small and the baseline is noisy. What can I do to improve the signal?
Answer:
A low signal-to-noise ratio can make accurate quantification difficult. The issue can stem from either a weak signal or a high baseline noise.
To Increase Signal:
-
Increase Sample Concentration: If possible, concentrate your sample to increase the amount of this compound injected.
-
Optimize Detection Wavelength: Ensure you are using the optimal wavelength for this compound detection. For catecholate siderophores, this is often in the UV range (e.g., around 210 nm or 318 nm, depending on the specific structure and iron chelation state).
-
Check Detector Settings: Ensure the detector lamp is in good condition and that the settings (e.g., bandwidth) are appropriate.[13]
To Reduce Baseline Noise:
-
Mobile Phase Preparation: Ensure your mobile phase solvents are of high purity and are properly degassed to prevent air bubbles from entering the detector.[14]
-
System Contamination: A contaminated system (e.g., pump, injector, detector) can lead to a noisy baseline. Flush the system thoroughly.
-
Pump Performance: Inconsistent pump performance can cause pressure fluctuations and a noisy baseline. Check for leaks and ensure the pump seals are in good condition.[15]
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for this compound analysis?
Q2: How should I prepare my samples for this compound HPLC analysis?
A2: Proper sample preparation is crucial for good chromatographic results.
-
Extraction: If this compound is in a complex matrix (e.g., bacterial culture supernatant), a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analyte.
-
Filtration: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.
-
Solvent: Whenever possible, dissolve your final sample in the initial mobile phase to ensure good peak shape.
Q3: How often should I replace my HPLC column?
A3: Column lifetime depends on several factors, including the cleanliness of the samples, the mobile phase used, and the operating pressure. A decline in performance, such as a loss of resolution, increased peak tailing, or a significant increase in backpressure that cannot be resolved by washing, are all indicators that the column may need to be replaced.[5] Using a guard column can help to extend the life of your analytical column.
Q4: What are "ghost peaks" and how can I get rid of them?
A4: Ghost peaks are unexpected peaks that appear in your chromatogram. They can be caused by contamination in the mobile phase, carryover from a previous injection, or impurities from the sample preparation process.[4] To troubleshoot, run a blank injection (injecting only the mobile phase). If the ghost peak is still present, the contamination is likely in the mobile phase or the system. If it disappears, the source is likely carryover or the sample itself.
Experimental Protocols
Protocol 1: Suggested Starting Method for this compound HPLC Analysis
This protocol is a general starting point and will likely require optimization for your specific application.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B (hold)
-
30-31 min: 90% to 10% B (return to initial conditions)
-
31-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm and 318 nm (monitor both to determine the optimal wavelength).
-
Injection Volume: 10 µL.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 5 µm, 4.6x150 mm | C8, 5 µm, 4.6x150 mm | Phenyl, 5 µm, 4.6x150 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 5-95% B in 20 min | 5-95% B in 20 min | 5-95% B in 20 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 35 °C | 30 °C |
Table 1: Example of different starting conditions for method development for this compound analysis.
Visualizations
Caption: Troubleshooting workflow for common HPLC issues with this compound peaks.
Caption: Key factors influencing HPLC peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a siderophore from Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of actinomycins by high performance liquid chromatography and fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. journals.innovareacademics.in [journals.innovareacademics.in]
- 7. HPLC-Analysis, Biological Activities and Characterization of Action Mode of Saudi Marrubium vulgare against Foodborne Diseases Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. An HPLC-based Method to Quantify Coronatine Production by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 12. gmi-inc.com [gmi-inc.com]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
refining culture conditions for maximal Agrobactin synthesis
Welcome to the technical support center for refining Agrobactin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis important?
A1: this compound is a catechol-type siderophore produced by the bacterium Agrobacterium tumefaciens. Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge for iron in iron-limiting environments. Maximizing this compound synthesis is crucial for studying microbial iron acquisition, developing novel antimicrobial agents that target this pathway, and for potential applications in agriculture and medicine.
Q2: What is the primary trigger for this compound synthesis?
A2: The primary trigger for this compound synthesis in Agrobacterium tumefaciens is iron deficiency.[1] When the bacterium senses a low concentration of available iron in its environment, it induces the expression of genes responsible for this compound biosynthesis and transport.
Q3: What is the general recommended temperature for cultivating Agrobacterium tumefaciens for this compound production?
A3: The optimal growth temperature for Agrobacterium tumefaciens is approximately 28°C. While slight variations may be tolerated, significant deviations can impact overall bacterial health and metabolic processes, including siderophore production.
Q4: How does pH affect this compound synthesis?
A4: An acidic pH, around 5.0 to 5.5, has been shown to be favorable for the growth and virulence of Agrobacterium tumefaciens. These conditions are also likely to be optimal for this compound synthesis, as the machinery for virulence and general metabolic fitness are active under these conditions.
Q5: How can I detect and quantify this compound production?
A5: The most common method for detecting and quantifying siderophores like this compound is the Chrome Azurol S (CAS) assay. This is a colorimetric assay where the CAS dye changes color in the presence of siderophores, allowing for both qualitative and quantitative measurement.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no this compound production (as indicated by CAS assay) | Iron contamination in the culture medium: Even trace amounts of iron can repress the this compound biosynthesis genes. | - Use high-purity water and reagents to prepare the medium.- Treat glassware with an acid wash to remove any residual iron.- Consider adding a non-metabolizable iron chelator (e.g., EDDHA) to the medium to further ensure iron limitation. |
| Suboptimal pH of the culture medium: Incorrect pH can inhibit bacterial growth and metabolic pathways. | - Prepare the medium with a buffer to maintain a stable pH of 5.0-5.5.- Monitor and adjust the pH of the culture periodically. | |
| Incorrect incubation temperature: Temperatures significantly deviating from 28°C can stress the bacteria and reduce metabolic output. | - Ensure your incubator is accurately calibrated to 28°C.- Avoid placing cultures in areas with temperature fluctuations. | |
| Inappropriate carbon source: The type and concentration of the carbon source can influence secondary metabolite production. | - Experiment with different carbon sources such as glucose, sucrose, or fructose to find the optimal one for your strain.- Optimize the concentration of the chosen carbon source. | |
| Insufficient aeration: Agrobacterium tumefaciens is an aerobic bacterium, and poor oxygen supply can limit growth and synthesis. | - Use baffled flasks to increase the surface area for oxygen exchange.- Optimize the shaking speed of your incubator (typically 180-220 rpm).- Ensure the culture volume does not exceed 20-25% of the flask volume. | |
| Inconsistent this compound yields between batches | Variability in inoculum preparation: The age and density of the starting culture can affect the kinetics of the new culture. | - Standardize your inoculum preparation protocol.- Use a fresh overnight culture in the exponential growth phase to inoculate your main culture.- Ensure the initial optical density (OD) of the main culture is consistent across experiments. |
| Inconsistent media preparation: Minor variations in media components can lead to different outcomes. | - Prepare a large batch of medium to be used for a series of experiments.- Carefully weigh all components and ensure complete dissolution. |
Quantitative Data Summary
Table 1: Effect of pH on Agrobacterium tumefaciens Growth
| pH | Relative Growth Rate |
| 5.0 | High |
| 5.5 | Optimal |
| 6.0 | Moderate |
| 7.0 | Suboptimal |
Note: This table provides a qualitative summary based on available literature. Optimal pH for this compound synthesis should be empirically determined.
Table 2: Effect of Temperature on Agrobacterium tumefaciens Growth
| Temperature (°C) | Relative Growth Rate |
| 20 | Low |
| 25 | High |
| 28 | Optimal |
| 37 | Very Low/Inhibited |
Note: This table provides a qualitative summary based on available literature. Optimal temperature for this compound synthesis should be empirically determined.
Table 3: Common Carbon Sources for Bacterial Growth
| Carbon Source | Typical Starting Concentration | Notes |
| Glucose | 1-2% (w/v) | Readily metabolized by many bacteria. |
| Sucrose | 1-2% (w/v) | Can be an effective carbon source. |
| Fructose | 1-2% (w/v) | Another common monosaccharide for bacterial culture. |
Note: The optimal carbon source and its concentration for maximal this compound synthesis should be determined experimentally.
Experimental Protocols
Protocol 1: Culturing Agrobacterium tumefaciens for this compound Production
-
Prepare Iron-Deficient Medium:
-
Use a minimal medium recipe (e.g., M9 minimal medium).
-
Prepare all solutions with high-purity, iron-free water.
-
To ensure iron limitation, deferrate the medium by treating it with Chelex 100 resin or by adding a non-metabolizable iron chelator like EDDHA (ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid)) to a final concentration of 10-100 µM.
-
Supplement the medium with a suitable carbon source (e.g., 1% glucose).
-
Adjust the pH of the medium to 5.5 using sterile HCl or NaOH.
-
Autoclave the medium.
-
-
Inoculation and Incubation:
-
Prepare a seed culture of A. tumefaciens by inoculating a single colony into a small volume of the iron-deficient medium and growing it overnight at 28°C with shaking.
-
Inoculate the main culture with the seed culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.
-
Incubate the main culture at 28°C with vigorous shaking (200 rpm) for 24-72 hours.
-
Protocol 2: Quantification of this compound using the Chrome Azurol S (CAS) Assay
-
Prepare CAS Assay Solution:
-
Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.
-
In a separate flask, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.
-
Prepare a 1 mM FeCl3 solution in 10 mM HCl.
-
Slowly add 10 ml of the FeCl3 solution to the HDTMA solution while stirring.
-
Add the CAS solution to the FeCl3/HDTMA mixture and bring the final volume to 100 ml with deionized water. The solution should be a deep blue color.
-
Autoclave the CAS assay solution.
-
-
Perform the Assay:
-
Harvest the bacterial culture by centrifugation to pellet the cells.
-
Collect the supernatant, which contains the secreted this compound.
-
Mix 0.5 ml of the culture supernatant with 0.5 ml of the CAS assay solution.
-
Incubate the mixture at room temperature for 20-30 minutes.
-
Measure the absorbance of the solution at 630 nm.
-
A decrease in absorbance compared to a control (uninoculated medium) indicates the presence of siderophores. The amount of siderophore can be quantified by calculating the percentage of siderophore units relative to a reference.
-
Visualizations
Caption: Proposed biosynthetic pathway and regulation of this compound.
Caption: Experimental workflow for optimizing this compound synthesis.
References
Validation & Comparative
A Comparative Guide to Agrobactin-Mediated Iron Transport Efficiency
For Researchers, Scientists, and Drug Development Professionals
Iron is a critical nutrient for bacterial survival and pathogenesis, making its acquisition systems a key area of research for the development of novel antimicrobial strategies. This guide provides a comparative analysis of the efficiency of Agrobactin-mediated iron transport, a system utilized by the plant pathogen Agrobacterium tumefaciens, against other well-characterized bacterial iron uptake mechanisms. The information presented is supported by experimental data and detailed methodologies to assist in the design and interpretation of related research.
Overview of Bacterial Iron Transport Systems
Bacteria have evolved sophisticated systems to acquire iron from their environment, where it is often found in the insoluble ferric (Fe³⁺) form. The two primary strategies are:
-
Siderophore-Mediated Transport: Bacteria secrete high-affinity iron chelators called siderophores, which bind to extracellular Fe³⁺. The resulting ferri-siderophore complex is then recognized by specific outer membrane receptors and transported into the cell. This is an energy-dependent process, often relying on the TonB-ExbB-ExbD complex in Gram-negative bacteria.[1][2]
-
Ferrous Iron Transport: Under anaerobic or acidic conditions, iron can exist in the more soluble ferrous (Fe²⁺) form. Bacteria can directly import Fe²⁺ through dedicated transport systems, with the most common being the Feo system.[3][4]
This guide focuses on comparing the siderophore this compound with other systems, primarily the well-studied Enterobactin system of Escherichia coli and the alternative Feo ferrous iron transport system.
Quantitative Comparison of Iron Transport Systems
The efficiency of an iron transport system can be evaluated based on several parameters, including the binding affinity of the receptor for the ferri-siderophore complex and the rate of iron uptake. The following table summarizes available quantitative data for this compound, Enterobactin, and the Feo system.
| Transport System | Organism | Component | Parameter | Value | Reference(s) |
| This compound | Agrobacterium tumefaciens | This compound Siderophore | Type | Catechol-type | [5] |
| Escherichia coli (heterologous) | FepA Receptor | Binding Affinity (Kd) for Ferri-agrobactin A | No binding detected | [6] | |
| Escherichia coli (heterologous) | FepA Receptor | Transport of Ferri-agrobactin A | Not transported | [6] | |
| Enterobactin | Escherichia coli | FepA Receptor | Binding Affinity (Kd) for Ferri-enterobactin | ~20 nM | [6] |
| Escherichia coli | FepA Receptor | Transport Rate of Ferri-enterobactin | ~100 pmol/min/10⁹ cells | [6] | |
| Escherichia coli | FepB (Periplasmic) | Binding Affinity (Kd) for Ferri-enterobactin | ~30 nM | [7] | |
| Feo System (Ferrous Iron) | Escherichia coli | Feo System | Relative Efficiency | ~60% reduction in Fe²⁺ uptake in feoA mutant | [8] |
Signaling and Transport Pathways
The transport of ferri-siderophores and ferrous iron involves a series of protein-mediated steps from the extracellular environment into the cytoplasm.
This compound Transport Pathway in Agrobacterium tumefaciens
The transport of ferri-agrobactin into A. tumefaciens is a TonB-dependent process involving a dedicated set of proteins for transport across the outer membrane, periplasm, and inner membrane. A specific gene cluster (agbA, agbB, agbC, agbE) has been identified as essential for this process.[9] Based on homology with other siderophore transport systems, a putative pathway is outlined below.
Caption: Putative pathway for Ferri-Agrobactin transport in A. tumefaciens.
Ferrous Iron (Feo) Transport Pathway
The Feo system is a widespread alternative for iron acquisition, directly transporting ferrous iron across the inner membrane. It typically consists of three proteins: FeoA, FeoB, and FeoC.
Caption: The Feo system for ferrous iron (Fe²⁺) transport.
Experimental Protocols
Accurate assessment of iron transport efficiency relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays.
Radioisotope (⁵⁵Fe) Iron Uptake Assay
This assay directly measures the amount of iron transported into bacterial cells over time.
Methodology:
-
Culture Preparation: Grow bacteria overnight in an iron-deficient medium (e.g., M9 minimal medium supplemented with an iron chelator like 2,2'-dipyridyl) to induce the expression of iron transport systems.
-
Cell Preparation: Harvest the cells by centrifugation, wash them twice with an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5) to remove residual medium and chelators.
-
Reaction Setup: Resuspend the washed cells in the buffer to a specific optical density (e.g., OD₆₀₀ of 1.0).
-
Complex Formation: Prepare the ⁵⁵Fe-siderophore complex by incubating ⁵⁵FeCl₃ with a molar excess of the purified siderophore (e.g., this compound, Enterobactin) for at least 1 hour at room temperature.
-
Uptake Initiation: Add the ⁵⁵Fe-siderophore complex to the cell suspension to initiate the uptake reaction. For ferrous iron uptake, add ⁵⁵FeCl₃ directly to the cell suspension under anaerobic conditions.
-
Sampling: At various time points (e.g., 0, 5, 15, 30 minutes), take aliquots of the cell suspension.
-
Separation: Immediately filter the aliquots through a 0.22 µm filter and wash with cold buffer to separate the cells from the unincorporated ⁵⁵Fe.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter. The amount of ⁵⁵Fe taken up is calculated based on the specific activity of the radioisotope.
Caption: Workflow for the ⁵⁵Fe iron uptake assay.
Growth Recovery Assay
This assay assesses the ability of a specific siderophore to support bacterial growth in an iron-limited environment.
Methodology:
-
Prepare Iron-Limited Medium: Prepare a suitable growth medium (e.g., M9 minimal medium) and add a strong iron chelator that the bacterium cannot utilize (e.g., 2,2'-dipyridyl) to a final concentration that inhibits growth.
-
Inoculation: Inoculate the iron-limited medium with the bacterial strain of interest to a low initial cell density.
-
Experimental Setup: Aliquot the inoculated medium into a multi-well plate. To different wells, add:
-
No supplement (negative control)
-
The purified siderophore being tested (e.g., this compound)
-
A known functional siderophore (positive control, e.g., Enterobactin for E. coli)
-
FeSO₄ (to confirm iron limitation is reversible)
-
-
Incubation: Incubate the plate under appropriate growth conditions (e.g., 37°C with shaking).
-
Measurement: Monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀).
-
Analysis: Compare the growth curves. A significant increase in growth in the presence of the tested siderophore indicates that it is efficiently used for iron acquisition.
Chrome Azurol S (CAS) Agar Assay
This is a colorimetric assay used to detect and semi-quantitatively measure siderophore production.
Methodology:
-
CAS Agar Preparation: Prepare the CAS agar plates. This involves making a blue-colored complex of Chrome Azurol S, Fe³⁺, and a detergent (HDTMA). The detailed recipe is widely available and should be followed carefully.[10]
-
Inoculation: Spot a small volume of a liquid culture of the test bacterium onto the center of a CAS agar plate.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 24-72 hours.
-
Observation: Siderophore production is indicated by the formation of a colored halo around the bacterial colony. Siderophores will chelate the iron from the CAS dye complex, causing a color change from blue to orange, yellow, or purple, depending on the siderophore type.
-
Semi-Quantification: The efficiency of siderophore production can be semi-quantitatively compared between different strains or conditions by measuring the diameter of the halo.
Conclusion
The assessment of this compound-mediated iron transport efficiency reveals a highly specific system. While direct quantitative data for this compound in its native host is limited, comparative studies in heterologous systems suggest that siderophore transport systems are finely tuned to their cognate receptors. For instance, the E. coli FepA receptor does not recognize ferri-agrobactin, highlighting this specificity.[6] In contrast, the Feo system provides a more general mechanism for iron acquisition under specific environmental conditions (anaerobic, acidic) but may be less efficient in aerobic, iron-depleted environments where high-affinity siderophores are crucial.
For professionals in drug development, the specificity of siderophore uptake systems like that for this compound presents an attractive target. The "Trojan horse" strategy, where an antibiotic is conjugated to a siderophore, can be used to deliver the drug specifically into the target bacterium, thereby increasing its efficacy and reducing off-target effects. Understanding the comparative efficiency and specificity of different iron transport systems is therefore fundamental to the rational design of such novel therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [PDF] Bacterial ferrous iron transport: the Feo system. | Semantic Scholar [semanticscholar.org]
- 3. Bacterial ferrous iron transport: the Feo system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Feo--transport of ferrous iron into bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a siderophore from Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agrobacterium tumefaciens - Wikipedia [en.wikipedia.org]
- 7. Enterobactin: An archetype for microbial iron transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toward a Mechanistic Understanding of Feo-Mediated Ferrous Iron Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene cluster for ferric iron uptake in Agrobacterium tumefaciens MAFF301001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Divide and conquer: genetics, mechanism, and evolution of the ferrous iron transporter Feo in Helicobacter pylori [frontiersin.org]
The Efficacy of Agrobactin in Enhancing Plant Iron Uptake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Agrobactin-mediated iron uptake in plants with alternative iron acquisition strategies. It is designed to offer an objective overview supported by experimental data to inform research and development in plant nutrition and biofortification.
Introduction to Plant Iron Acquisition
Iron is an essential micronutrient for plant growth and development, playing a critical role in photosynthesis, respiration, and chlorophyll synthesis. However, its low solubility in most soils makes it a limiting nutrient for plant growth. Plants have evolved two primary strategies to acquire iron from the rhizosphere:
-
Strategy I: Employed by all non-graminaceous plants (dicots and non-grass monocots), this strategy involves the acidification of the rhizosphere by proton (H+) extrusion, the reduction of ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺) by a membrane-bound ferric chelate reductase, and the subsequent uptake of Fe²⁺ by an iron-regulated transporter.
-
Strategy II: Utilized by graminaceous plants (grasses), this strategy involves the secretion of phytosiderophores, which are high-affinity chelators that bind to Fe³⁺ in the soil. The resulting Fe³⁺-phytosiderophore complex is then taken up by specific transporters in the root.
In addition to these innate strategies, soil microorganisms produce their own iron-chelating molecules called siderophores. These microbial siderophores can also play a significant role in plant iron nutrition. One such siderophore is This compound , a catecholate-type siderophore produced by the soil bacterium Agrobacterium tumefaciens.
This compound: A Microbial Ally in Plant Iron Nutrition
This compound has been shown to enhance the uptake of ferric iron in non-graminaceous plants, such as pea (Pisum sativum) and bean (Phaseolus vulgaris).[1] By chelating insoluble Fe³⁺ in the rhizosphere, this compound makes iron more available for plant uptake, potentially supplementing the plant's own Strategy I mechanism. This guide will compare the efficacy of this compound with the plant's natural iron uptake system and other microbial siderophores.
Comparative Performance of Iron Uptake Strategies
While direct quantitative comparisons of this compound with a wide range of other siderophores in pea plants are limited in the publicly available literature, studies on other bacterial siderophores, such as pyoverdines produced by Pseudomonas species, provide valuable insights into the potential efficacy of microbial siderophores.
The following table summarizes the conceptual comparison based on available data for different iron sources in non-graminaceous plants.
| Iron Source/Strategy | Mechanism | Relative Efficiency (Conceptual) | Key Genes/Components |
| Strategy I (Control) | Rhizosphere acidification, Fe³⁺ reduction, and Fe²⁺ transport. | Baseline | AHA (proton pump), FRO2 (ferric reductase), IRT1 (iron transporter) |
| This compound | Chelation of Fe³⁺ by this compound and subsequent uptake of the Fe³⁺-Agrobactin complex or release of Fe for Strategy I uptake. | Potentially higher than baseline, especially in high pH soils. | Putative siderophore transporters (e.g., YSL family members), Strategy I components. |
| Other Microbial Siderophores (e.g., Pyoverdines) | Chelation of Fe³⁺ and uptake of the ferri-siderophore complex. | Variable, can be significantly higher than synthetic chelates like Fe-EDTA.[1] | Siderophore-specific transporters. |
| Synthetic Chelates (e.g., Fe-EDTA) | Maintains iron in a soluble form. | Effective, but can be less efficient than some microbial siderophores.[1] | Strategy I components. |
Note: The relative efficiency of this compound is presented conceptually due to the lack of direct, comprehensive quantitative comparisons with other siderophores in pea plants in the reviewed literature. Research has shown that the impact of bacterial siderophores can be cultivar-specific.[1]
Experimental Protocols
To validate the role of this compound in plant iron uptake, the following experimental protocols can be adapted.
Siderophore Production and Quantification (CAS Assay)
Objective: To quantify the amount of siderophore produced by Agrobacterium tumefaciens.
Methodology:
-
Culture A. tumefaciens in an iron-deficient medium (e.g., M9 minimal medium) to induce siderophore production.
-
Prepare a cell-free supernatant by centrifugation and filtration.
-
Use the Chrome Azurol S (CAS) assay to quantify siderophore production. The blue-colored CAS-iron complex will turn orange/yellow in the presence of a siderophore, and the color change, measured spectrophotometrically at 630 nm, is proportional to the amount of siderophore.
Plant Growth and Iron Uptake Assay using ⁵⁵Fe
Objective: To quantify and compare the uptake of iron from ⁵⁵Fe-labeled this compound, ⁵⁵Fe-EDTA, and a control without added chelator in pea plants.
Methodology:
-
Germinate and grow pea seedlings (Pisum sativum) hydroponically in an iron-deficient nutrient solution for a period to induce iron-deficiency stress.
-
Prepare treatment solutions:
-
Control: Iron-deficient nutrient solution with ⁵⁵FeCl₃.
-
Fe-EDTA: Iron-deficient nutrient solution with ⁵⁵Fe-EDTA.
-
Fe-Agrobactin: Iron-deficient nutrient solution with ⁵⁵Fe-Agrobactin (prepared by mixing ⁵⁵FeCl₃ with purified this compound).
-
-
Transfer the iron-deficient seedlings to the respective treatment solutions and incubate for a defined period (e.g., 24 hours).
-
After the uptake period, thoroughly wash the roots with a non-radioactive iron solution (e.g., FeSO₄) to remove any surface-adsorbed ⁵⁵Fe.
-
Separate the roots and shoots, dry them to a constant weight, and measure the radioactivity in each part using a scintillation counter.
-
Calculate the iron uptake rate (e.g., in nmol Fe g⁻¹ root dry weight h⁻¹).
Gene Expression Analysis
Objective: To analyze the expression of key iron uptake-related genes in response to this compound.
Methodology:
-
Expose iron-deficient pea plants to the same treatment solutions as in the ⁵⁵Fe uptake assay.
-
After a specific time course (e.g., 6, 12, 24 hours), harvest root tissues.
-
Extract total RNA from the root samples.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of key Strategy I genes (FRO2, IRT1) and potential siderophore transporter genes (e.g., homologs of the YSL family).
Visualizing the Mechanisms
Signaling Pathway of Iron Uptake
The following diagram illustrates the established Strategy I iron uptake pathway in non-graminaceous plants and the putative pathway for this compound-mediated iron uptake.
Caption: Strategy I and putative this compound-mediated iron uptake pathways in a non-graminaceous plant root cell.
Experimental Workflow
The following diagram outlines the workflow for a comparative study of this compound-mediated iron uptake.
Caption: Workflow for comparing this compound-mediated iron uptake with other iron sources in pea plants.
Conclusion
This compound, a siderophore produced by Agrobacterium tumefaciens, demonstrates the potential to enhance iron nutrition in non-graminaceous plants. While further quantitative studies are needed to fully elucidate its efficiency compared to other microbial siderophores, the available evidence suggests that it can serve as a valuable tool for improving plant iron acquisition, particularly in challenging soil conditions. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to further investigate and validate the role of this compound in plant biology and explore its potential applications in agriculture and biotechnology.
References
Cross-Species Siderophore Utilization: A Comparative Analysis of Agrobactin Uptake by Various Bacteria
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of bacterial iron acquisition is paramount. Siderophores, small iron-chelating molecules, are central to this process. This guide provides a comparative analysis of the cross-species utilization of Agrobactin, a catecholate siderophore produced by Agrobacterium tumefaciens, by other bacteria. While quantitative data on the efficiency of this utilization is limited in publicly available literature, this guide synthesizes the existing qualitative findings and outlines the experimental methodologies used to assess such interactions.
Introduction to this compound
This compound is a tricatecholate siderophore synthesized by Agrobacterium tumefaciens to scavenge ferric iron (Fe³⁺) from the environment.[1] Its structure features three 2,3-dihydroxybenzoyl groups linked to a linear spermidine- and threonine-containing backbone.[1] Under acidic conditions, the oxazoline ring in this compound can be hydrolyzed to form this compound A.[1] It is this linearized form, this compound A, and its ferric complex that have been observed to be utilized by other bacterial species.[1]
Bacterial Species Capable of this compound Utilization
Current research has identified a limited number of bacterial species that can utilize this compound or its derivative, this compound A, as an iron source. This phenomenon, known as xenosiderophore utilization, allows bacteria to "steal" iron chelated by siderophores produced by other microorganisms.
| Bacterial Species | Form of this compound Utilized | Evidence Type | Reference |
| Escherichia coli | This compound A and Ferric this compound A | Qualitative (Growth promotion) | [1] |
| Salmonella typhimurium | This compound A and Ferric this compound A | Qualitative (Growth promotion) | [1] |
| Vibrio cholerae | This compound | Qualitative | [2] |
Comparative Utilization of this compound
Key Observations:
-
Form of this compound is Crucial: The original, intact this compound and its ferric complex are not utilized by enterobactin-deficient strains of E. coli and S. typhimurium. Only the acid-hydrolyzed form, this compound A, and its ferric complex, demonstrated the ability to supply iron to these bacteria.[1]
-
Vibrio cholerae Utilization: Studies on siderophore transport in Vibrio cholerae have indicated that this bacterium can utilize this compound.[2]
The lack of quantitative data, such as growth curves in iron-limited media supplemented with varying concentrations of this compound A, or direct iron uptake measurements, prevents a detailed comparative analysis of utilization efficiency. Further research is required to quantify the kinetics and efficiency of this compound A transport and iron release in these non-producing species.
Experimental Protocols
The primary method for assessing the cross-species utilization of siderophores is the cross-feeding bioassay . This assay determines if a siderophore produced by one bacterial strain can support the growth of another "indicator" strain that is unable to produce its own siderophores under iron-limiting conditions.
Siderophore Cross-Feeding Bioassay Protocol
Objective: To determine if this compound can promote the growth of a test bacterium (e.g., an enterobactin-deficient mutant of E. coli).
Materials:
-
Test bacterial strain (e.g., E. coli mutant deficient in enterobactin synthesis).
-
Agrobacterium tumefaciens (as a source of this compound).
-
Iron-deficient agar medium (e.g., Chrome Azurol S (CAS) agar, or a minimal medium supplemented with an iron chelator like 2,2'-dipyridyl).
-
Purified this compound or this compound A (if available).
-
Sterile petri dishes, inoculation loops, and paper discs.
Procedure:
-
Prepare Indicator Plates:
-
Prepare and pour the iron-deficient agar medium into sterile petri dishes.
-
Once the agar has solidified, create a lawn of the indicator bacterial strain on the surface of the agar using a sterile swab or by mixing the inoculum into the molten agar before pouring.
-
-
Apply Siderophore Source:
-
Method A (Producer Strain): Streak Agrobacterium tumefaciens in a single line across the center of the indicator lawn plate.
-
Method B (Purified Siderophore): Place a sterile paper disc impregnated with a solution of purified this compound or this compound A onto the surface of the indicator lawn.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the indicator strain (e.g., 37°C for E. coli) for 24-48 hours.
-
-
Observation and Interpretation:
-
Observe the plates for a zone of growth of the indicator strain around the Agrobacterium tumefaciens streak or the paper disc.
-
A halo of growth indicates that the indicator strain is capable of utilizing the this compound (or this compound A) produced by A. tumefaciens or supplied on the disc to acquire iron and grow in the iron-limited environment.
-
The size of the growth halo can provide a semi-quantitative measure of the efficiency of utilization.
-
Signaling and Transport Pathways
The precise molecular mechanisms by which non-producing bacteria transport this compound A are not fully elucidated. However, it is hypothesized to involve outer membrane receptors that recognize catecholate-type siderophores.
Caption: Proposed pathway for the utilization of this compound A by other bacteria.
Logical Workflow for Assessing Cross-Species Siderophore Utilization
Caption: Experimental workflow for a siderophore cross-feeding bioassay.
References
Ferric-Agrobactin vs. Ferric-Enterobactin: A Comparative Guide to Siderophore Complex Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stability of two prominent catecholate siderophore-iron complexes: ferric-agrobactin and ferric-enterobactin. Understanding the stability of these complexes is crucial for research in microbial iron acquisition, the development of novel antibiotics, and the design of iron chelating agents for therapeutic purposes.
At a Glance: Stability Constants
The thermodynamic stability of a metal complex is quantified by its formation constant (K) or its logarithm (log K). A higher value indicates a more stable complex. For pM, a higher value also indicates greater iron binding affinity under specific pH and concentration conditions.
| Complex | Formation Constant (log K) | pM Value |
| Ferric-Enterobactin | 52[1] | 35.5 |
| Ferric-Agrobactin | Not Experimentally Determined | Not Available |
Note: While a precise stability constant for ferric-agrobactin is not available in the current literature, its structural similarities to other catecholate siderophores suggest a high, albeit likely lower, affinity for iron(III) compared to enterobactin.
In-Depth Analysis
Ferric-Enterobactin: The Gold Standard of Iron Chelation
Enterobactin, produced by many Gram-negative bacteria such as Escherichia coli, is renowned for forming one of the most stable soluble ferric complexes known.[1] Its hexadentate structure, composed of three catecholate groups linked to a cyclic triserine lactone backbone, provides an ideal coordination environment for the Fe(III) ion. This exceptional stability allows bacteria to scavenge iron effectively even in environments where the concentration of free iron is extremely low.
Ferric-Agrobactin: A Structurally Distinct Catecholate Siderophore
Agrobactin, produced by the plant pathogen Agrobacterium tumefaciens, is also a tricatecholate siderophore. However, its linear polyamine backbone (spermidine) and the presence of an oxazoline ring distinguish it from the cyclic structure of enterobactin. While a definitive stability constant has not been reported, studies on its biological activity provide indirect insights into its iron-binding capabilities.
Research has shown that ferric-agrobactin is not recognized by the enterobactin receptor FepA in E. coli. However, its hydrolyzed form, ferric-agrobactin A, can support the growth of enterobactin-deficient E. coli and Salmonella typhimurium, suggesting it can deliver iron to these bacteria, albeit likely with lower efficiency than ferric-enterobactin.[2] This implies that while ferric-agrobactin is a potent iron chelator, its stability and/or structure may not be optimal for interaction with the enterobactin transport machinery of other bacteria.
Experimental Protocols
The determination of siderophore-iron complex stability constants typically involves potentiometric and spectrophotometric titrations.
Potentiometric Titration
This method involves the titration of the siderophore with a strong base in the presence and absence of a metal ion (in this case, Fe(III)). The change in pH is monitored using a pH electrode.
General Protocol:
-
Solution Preparation: Prepare solutions of the siderophore, a strong acid (e.g., HCl), a strong base (e.g., KOH), and a ferric salt (e.g., FeCl₃) of known concentrations in a suitable ionic medium (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
Titration: In a thermostatted vessel, titrate a solution containing the siderophore and the strong acid with the standardized strong base. Record the pH at each addition of the titrant.
-
Titration with Metal: Repeat the titration with a solution containing the siderophore, the strong acid, and the ferric salt.
-
Data Analysis: The protonation constants of the ligand and the stability constants of the metal-ligand complex are calculated from the titration curves using specialized software that performs non-linear least-squares refinement of the data.
Spectrophotometric Titration
This technique relies on the change in the absorbance spectrum of the siderophore upon complexation with iron.
General Protocol:
-
Solution Preparation: Prepare a series of solutions with a constant concentration of the siderophore and varying concentrations of Fe(III) at a constant pH.
-
Spectral Measurement: Record the UV-Vis absorption spectrum of each solution. The formation of the ferric-siderophore complex is typically accompanied by the appearance of a strong charge-transfer band in the visible region.
-
Data Analysis: The stability constant is determined by analyzing the change in absorbance at a specific wavelength as a function of the metal ion concentration. This can be done using various methods, including the mole-ratio method, Job's plot, or by fitting the data to a binding isotherm using appropriate software.[3][4][5][6]
Signaling Pathways and Uptake
The uptake of ferric-siderophore complexes is a highly specific and regulated process.
Ferric-Enterobactin Uptake in E. coli
The uptake of ferric-enterobactin in E. coli is a well-characterized pathway involving several proteins.
Caption: Ferric-enterobactin uptake pathway in E. coli.
Ferric-Agrobactin Uptake in Agrobacterium tumefaciens
The uptake of ferric-agrobactin in A. tumefaciens is less well-defined than the enterobactin system in E. coli. However, genetic studies have identified a gene cluster (agb) involved in ferric iron uptake, suggesting a dedicated transport system.[7]
Caption: Putative ferric-agrobactin uptake pathway in A. tumefaciens.
Conclusion
Ferric-enterobactin stands out for its exceptionally high stability, making it a benchmark for iron chelation. While a definitive stability constant for ferric-agrobactin remains to be determined, its biological activity suggests it is a highly effective iron scavenger, albeit with a likely lower thermodynamic stability and different receptor specificity compared to ferric-enterobactin. Further research is needed to quantify the stability of the ferric-agrobactin complex and to fully elucidate its transport pathway in A. tumefaciens. This knowledge will be invaluable for advancing our understanding of microbial iron metabolism and for the development of new therapeutic strategies targeting iron-dependent pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a siderophore from Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Spectrophotometric Determination of Formation Constants of Iron(III) Complexes with Several Ligands [mdpi.com]
- 7. Gene cluster for ferric iron uptake in Agrobacterium tumefaciens MAFF301001 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of the Agrobactin Biosynthesis Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the gene cluster responsible for agrobactin biosynthesis, a catechol-type siderophore produced by Agrobacterium tumefaciens. Siderophores are high-affinity iron chelators that are crucial for microbial survival and virulence, making their biosynthetic pathways attractive targets for the development of novel antimicrobial agents. This document details experimental protocols, presents comparative data, and visualizes key pathways to aid researchers in this field.
Introduction to this compound and its Biosynthesis
This compound is a siderophore produced by Agrobacterium tumefaciens to scavenge ferric iron from the environment.[1] Its synthesis is a complex process orchestrated by a dedicated gene cluster. Understanding and validating the function of these genes is a critical step in harnessing this pathway for therapeutic or biotechnological purposes. The biosynthesis of this compound is tightly regulated by the availability of iron, primarily through the Ferric Uptake Regulator (Fur) protein.[2][3][4] In iron-replete conditions, the Fe²⁺-Fur complex binds to a specific DNA sequence known as the "Fur box" within the promoter region of the this compound biosynthesis operon, repressing transcription. Conversely, under iron-limiting conditions, the repressor complex does not form, allowing for the expression of the genes required for this compound production.
Comparison of Siderophore Biosynthesis Gene Clusters
A comparative analysis of the this compound gene cluster with other well-characterized catecholate siderophore biosynthesis clusters, such as those for enterobactin (Escherichia coli) and bacillibactin (Bacillus subtilis), reveals both conserved and unique features.
| Feature | This compound (Agrobacterium tumefaciens) | Enterobactin (Escherichia coli) | Bacillibactin (Bacillus subtilis) |
| Siderophore Type | Catecholate | Catecholate | Catecholate |
| Precursor | Chorismate -> 2,3-dihydroxybenzoic acid (DHB) | Chorismate -> 2,3-dihydroxybenzoic acid (DHB) | Chorismate -> 2,3-dihydroxybenzoic acid (DHB) |
| Core Structure | Spermidine and L-threonine backbone | Cyclic trimer of 2,3-dihydroxybenzoyl-L-serine | Cyclic trimer of 2,3-dihydroxybenzoyl-glycine-threonine |
| Key Biosynthesis Genes | agb gene cluster | ent gene cluster (entA, entB, entC, entD, entE, entF)[5][6] | dhb gene cluster (dhbA, dhbB, dhbC, dhbE, dhbF) |
| Assembly Mechanism | Non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) synthetases | Non-ribosomal peptide synthetase (NRPS) machinery[5] | Non-ribosomal peptide synthetase (NRPS) machinery |
| Regulation | Primarily repressed by the Fur-Fe²⁺ complex | Repressed by the Fur-Fe²⁺ complex[5] | Repressed by the Fur-Fe²⁺ complex |
Experimental Validation of the this compound Biosynthesis Gene Cluster
Validating the function of the this compound gene cluster is essential to confirm its role in siderophore production. The two primary methods for this are targeted gene knockout and heterologous expression.
Targeted Gene Knockout via Homologous Recombination
This method involves the targeted disruption or deletion of one or more genes within the this compound biosynthesis cluster in A. tumefaciens. The resulting mutant is then assessed for its inability to produce this compound, typically observed as a loss of growth under iron-limiting conditions and the absence of the siderophore in culture supernatants.
Experimental Protocol: Gene Knockout in Agrobacterium tumefaciens
-
Construct a Suicide Vector:
-
Clone flanking regions (homology arms, ~500-1000 bp) upstream and downstream of the target gene(s) in the this compound cluster into a suicide vector that cannot replicate in A. tumefaciens.
-
Incorporate a selectable marker (e.g., an antibiotic resistance gene) between the homology arms.
-
A counter-selectable marker (e.g., sacB, which confers sucrose sensitivity) on the vector backbone is beneficial for selecting double-crossover events.
-
-
Introduce the Vector into A. tumefaciens :
-
Transform the constructed suicide vector into a competent A. tumefaciens strain via electroporation or conjugation from an E. coli donor strain.
-
-
Select for Single-Crossover Integrants:
-
Plate the transformed cells on a medium containing the antibiotic corresponding to the selectable marker on the suicide vector. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.
-
-
Select for Double-Crossover Mutants:
-
Culture the single-crossover integrants in a non-selective medium to allow for a second recombination event.
-
Plate the culture on a medium containing sucrose (if using sacB) to select against cells that retain the vector backbone.
-
Replica plate the resulting colonies onto plates with and without the antibiotic to identify colonies that have lost the vector and the wild-type gene, retaining only the antibiotic resistance marker in its place.
-
-
Confirm the Knockout:
-
Verify the gene knockout by PCR using primers flanking the target region and by Southern blot analysis.
-
-
Phenotypic Analysis:
-
Assess the mutant's ability to grow on iron-deficient media (e.g., using an iron chelator like 2,2'-dipyridyl).
-
Analyze culture supernatants for the absence of this compound using methods like the Chrome Azurol S (CAS) assay and High-Performance Liquid Chromatography (HPLC).
-
Heterologous Expression
This approach involves cloning the entire this compound biosynthesis gene cluster into a suitable expression vector and introducing it into a host organism that does not naturally produce this compound, such as a specific strain of E. coli. Production of this compound by the heterologous host confirms the function of the cloned gene cluster.
Experimental Protocol: Heterologous Expression in E. coli
-
Clone the Gene Cluster:
-
Amplify the entire this compound biosynthesis gene cluster from A. tumefaciens genomic DNA using high-fidelity PCR.
-
Clone the amplified cluster into a suitable expression vector (e.g., a plasmid with an inducible promoter).
-
-
Transform a Host Strain:
-
Transform the expression vector into a suitable E. coli host strain (e.g., a strain deficient in its own siderophore production to reduce background).
-
-
Induce Gene Expression:
-
Culture the transformed E. coli in an appropriate medium.
-
Induce the expression of the this compound gene cluster using the appropriate inducer for the chosen promoter (e.g., IPTG for the lac promoter).
-
-
Detect this compound Production:
-
Harvest the culture supernatant.
-
Analyze the supernatant for the presence of this compound using the CAS assay and confirm its identity and quantity using HPLC.
-
Quantitative Analysis of Siderophore Production
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of siderophores.
Experimental Protocol: HPLC Quantification of this compound
-
Sample Preparation:
-
Grow the bacterial strain of interest in an iron-deficient medium to induce siderophore production.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
Filter-sterilize the supernatant.
-
For quantitative analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the siderophore and remove interfering compounds.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
Employ a mobile phase gradient, for example, a mixture of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Detect the siderophore using a UV-Vis detector at a wavelength appropriate for catechol-type siderophores (around 310 nm).
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Comparative Production Levels of Catecholate Siderophores
The following table summarizes typical production levels of different catecholate siderophores, although direct comparative studies under identical conditions are limited.
| Siderophore | Producing Organism | Typical Production Yield | Reference |
| Aerobactin | Klebsiella pneumoniae | 6 ± 2 min⁻¹ (in vitro turnover) | [7] |
| Pyochelin | Pseudomonas aeruginosa | 2 min⁻¹ (in vitro turnover) | [7] |
| Yersiniabactin | Yersinia pestis | 1.4 min⁻¹ (in vitro turnover) | [7] |
Note: These values represent in vitro pathway turnover and may not directly correlate with in vivo production yields, which can be influenced by various factors.
Visualizing Key Pathways
This compound Biosynthesis Pathway
The biosynthesis of this compound begins with chorismate, a key intermediate in the shikimate pathway. A series of enzymatic reactions converts chorismate to 2,3-dihydroxybenzoic acid (DHB). The DHB is then activated and assembled with L-threonine and spermidine by a series of enzymes, including those with homology to non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) synthetases.
Caption: Proposed biosynthetic pathway of this compound.
Regulatory Pathway of this compound Biosynthesis
The expression of the this compound biosynthesis gene cluster is negatively regulated by the Ferric Uptake Regulator (Fur) protein in response to iron availability.
Caption: Fur-mediated regulation of this compound biosynthesis.
Experimental Workflow for Gene Cluster Validation
The following diagram illustrates the logical flow of experiments to validate the function of the this compound biosynthesis gene cluster.
Caption: Experimental workflow for this compound gene cluster validation.
References
- 1. This compound, a siderophore from Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agrobacterium tumefaciens fur has important physiological roles in iron and manganese homeostasis, the oxidative stress response, and full virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agrobacterium tumefaciens fur Has Important Physiological Roles in Iron and Manganese Homeostasis, the Oxidative Stress Response, and Full Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Transcriptional regulation by Ferric Uptake Regulator (Fur) in pathogenic bacteria [frontiersin.org]
- 5. Genetics and Assembly Line Enzymology of Siderophore Biosynthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural and functional delineation of aerobactin biosynthesis in hypervirulent Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Catechol and Hydroxamate Siderophores in Bacterial Iron Acquisition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of catechol and hydroxamate siderophores, two major classes of iron-chelating molecules produced by bacteria for iron acquisition. Understanding the distinct mechanisms and efficiencies of these siderophores is crucial for research in microbiology, infectious disease, and the development of novel antimicrobial agents that target bacterial iron uptake.
Introduction to Siderophores and Iron Acquisition
Iron is an essential nutrient for most living organisms, playing a critical role in various cellular processes. However, in aerobic environments, iron primarily exists in the highly insoluble ferric (Fe³⁺) form, making it largely unavailable to microorganisms. To overcome this limitation, bacteria have evolved sophisticated iron acquisition systems, a key component of which is the production and secretion of high-affinity iron chelators called siderophores.[1] These small molecules scavenge ferric iron from the environment and transport it back into the bacterial cell.
Siderophores are broadly classified based on the chemical nature of their iron-coordinating functional groups. The two most prominent classes are the catecholates and the hydroxamates . This guide will delve into a comparative study of these two siderophore types, focusing on their iron-binding properties, uptake mechanisms, and the regulation of their production.
Comparative Data on Catechol vs. Hydroxamate Siderophores
The following tables summarize key quantitative data comparing the properties and performance of representative catecholate and hydroxamate siderophores.
Table 1: Physicochemical Properties of Representative Siderophores
| Property | Catecholate (Enterobactin) | Hydroxamate (Ferrichrome) | Hydroxamate (Desferrioxamine B) |
| Functional Group | Catechol | Hydroxamate | Hydroxamate |
| Producing Organism (Example) | Escherichia coli | Ustilago maydis (fungus) | Streptomyces pilosus |
| Molecular Weight (Da) | ~669 | ~743 | ~561 |
| Fe³⁺ Stability Constant (log K) | ~49-52[2][3] | ~29.1[4] | ~30.6[5] |
| pFe at pH 7.4 * | 35.5[6] | 25.3[4] | 26.6 |
*pFe represents the negative logarithm of the free Fe³⁺ concentration at a total iron concentration of 1 µM and a total ligand concentration of 10 µM, indicating the iron sequestering power at physiological pH. A higher pFe value indicates a stronger affinity for iron under those conditions.
Table 2: Comparative Iron Uptake Rates
| Siderophore | Bacterial Strain | Iron Uptake Rate (pmol/min/10⁹ cells) | Reference |
| Ferric Enterobactin | Escherichia coli | ~100 | [7] |
| Ferric Enterobactin | Salmonella typhimurium | ~100 | [7] |
| Ferric Schizokinen (Dihydroxamate) | Anabaena sp. strain 6411 | Markedly higher affinity than ferric aerobactin | [8] |
| Ferrioxamine B (Trihydroxamate) | Anabaena sp. strain 6411 | Far less effective than schizokinen and aerobactin | [8] |
Mechanisms of Iron Acquisition
The uptake of iron-siderophore complexes is a multi-step process that differs slightly between Gram-negative and Gram-positive bacteria.
Catecholate Siderophore (Enterobactin) Uptake in Gram-Negative Bacteria
The uptake of ferric enterobactin in E. coli is a well-studied model for catecholate siderophore transport.
-
Outer Membrane Transport : The ferric-enterobactin complex is recognized and bound by a specific outer membrane receptor protein, FepA.[1] This transport is an active process that requires energy transduced from the inner membrane by the TonB-ExbB-ExbD complex.
-
Periplasmic Transport : Once in the periplasm, the ferric-enterobactin complex is captured by the periplasmic binding protein, FepB.[1]
-
Inner Membrane Transport : FepB delivers the complex to an ATP-binding cassette (ABC) transporter in the inner membrane, composed of FepD and FepG, which is powered by the ATPase FepC.[1]
-
Iron Release : In the cytoplasm, the ester bonds of the enterobactin backbone are hydrolyzed by the ferric enterobactin esterase (Fes), leading to a significant decrease in iron affinity and the subsequent release of Fe³⁺. The iron is then reduced to the more soluble ferrous (Fe²⁺) form for cellular use.
Hydroxamate Siderophore (Ferrichrome) Uptake in Gram-Negative Bacteria
The uptake of the fungal siderophore ferrichrome by E. coli serves as a model for hydroxamate siderophore utilization.
-
Outer Membrane Transport : The ferric-ferrichrome complex binds to the outer membrane receptor FhuA (also known as TonA). This transport is also dependent on the TonB-ExbB-ExbD energy-transducing system.
-
Periplasmic Transport : In the periplasm, the complex is bound by the periplasmic binding protein FhuD.
-
Inner Membrane Transport : FhuD shuttles the ferric-ferrichrome to the inner membrane ABC transporter, consisting of the permeases FhuB and the ATPase FhuC.
-
Iron Release : Once in the cytoplasm, the iron is released from the siderophore, often through reduction of Fe³⁺ to Fe²⁺, for which the siderophore has a much lower affinity. The intact siderophore can then potentially be recycled.
Regulation of Siderophore Biosynthesis
The production of siderophores is tightly regulated to ensure that these energetically expensive molecules are only synthesized under iron-limiting conditions.
Regulation of Catecholate (Enterobactin) Biosynthesis
In E. coli, the biosynthesis of enterobactin is primarily regulated at the transcriptional level by the Ferric Uptake Regulator (Fur) protein.[9]
-
High Iron Conditions : When intracellular iron levels are sufficient, Fe²⁺ acts as a corepressor, binding to the Fur protein. The Fur-Fe²⁺ complex then binds to a specific DNA sequence known as the "Fur box" located in the promoter regions of the enterobactin biosynthesis genes (ent operon). This binding represses the transcription of these genes, halting enterobactin production.[9]
-
Low Iron Conditions : Under iron-depleted conditions, Fe²⁺ dissociates from Fur. The apo-Fur protein can no longer bind to the Fur box, leading to the derepression of the ent operon and the synthesis of enterobactin.[9]
-
Post-transcriptional Regulation : Small regulatory RNAs, such as RyhB, also play a role in fine-tuning enterobactin production by modulating the stability of the ent mRNA.[9]
Regulation of Hydroxamate (Ferrichrome) Biosynthesis in Fungi
The regulation of ferrichrome biosynthesis in fungi like Ustilago maydis and Aspergillus nidulans involves a GATA-type transcription factor.
-
High Iron Conditions : In the presence of high iron, a GATA-type transcriptional repressor, such as SreA in A. nidulans or Urbs1 in U. maydis, binds to GATA sequences in the promoter regions of the ferrichrome biosynthesis genes (e.g., sid1, sid2). This binding represses their transcription.[10][11]
-
Low Iron Conditions : Under iron starvation, the repressor is inactivated or degraded, allowing for the expression of the biosynthetic genes and the production of ferrichrome.[10][11]
-
Activating Factors : In addition to repressors, some fungi also utilize activating transcription factors, like HapX, which are induced under iron-depleted conditions and are required for the expression of siderophore biosynthesis genes.[11]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification
The CAS assay is a universal colorimetric method for detecting siderophores. It is based on the competition for iron between the siderophore and the strong chelator, chrome azurol S.
Principle : The CAS reagent is a ternary complex of chrome azurol S, hexadecyltrimethylammonium bromide (HDTMA), and Fe³⁺, which has a characteristic blue color. When a sample containing a siderophore is added, the siderophore, having a higher affinity for iron, removes the Fe³⁺ from the CAS complex. This results in a color change from blue to orange/yellow, which can be quantified spectrophotometrically.
Protocol for Liquid CAS Assay :
-
Preparation of CAS Assay Solution :
-
Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
-
In a separate beaker, dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
Slowly mix the CAS solution with the HDTMA solution while stirring.
-
Add 10 mL of a 1 mM FeCl₃·6H₂O solution (in 10 mM HCl) to the mixture while stirring.
-
The final solution should be a deep blue color. Autoclave and store in the dark.
-
-
Assay Procedure :
-
Grow bacterial cultures in iron-limited media to induce siderophore production.
-
Centrifuge the cultures to pellet the cells and collect the supernatant.
-
Mix equal volumes of the culture supernatant and the CAS assay solution (e.g., 100 µL of each in a microplate well).
-
Incubate at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at 630 nm.
-
-
Quantification :
-
The amount of siderophore is inversely proportional to the absorbance at 630 nm.
-
A standard curve can be generated using a known siderophore (e.g., desferrioxamine B) to quantify the siderophore production in the sample.
-
The percentage of siderophore units can be calculated using the formula: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (CAS solution + sterile medium) and As is the absorbance of the sample.
-
Radiolabeled Iron (⁵⁵Fe) Uptake Assay
This assay directly measures the rate of iron uptake by bacterial cells.
Principle : Bacteria are incubated with a siderophore and radioactively labeled iron (⁵⁵Fe³⁺). The amount of radioactivity incorporated into the cells over time is measured, providing a direct quantification of the iron uptake rate.
Protocol :
-
Cell Preparation :
-
Grow bacteria to mid-log phase in iron-depleted medium to induce the expression of siderophore uptake systems.
-
Harvest the cells by centrifugation, wash them with an appropriate buffer (e.g., M9 salts), and resuspend them to a known cell density.
-
-
Uptake Reaction :
-
Prepare a reaction mixture containing the washed cells, a specific concentration of the siderophore to be tested (e.g., enterobactin or desferrioxamine B), and ⁵⁵FeCl₃.
-
Initiate the uptake by adding the cells to the reaction mixture and incubate at the optimal growth temperature with shaking.
-
-
Sampling and Measurement :
-
At various time points, take aliquots of the cell suspension and immediately filter them through a 0.45 µm nitrocellulose membrane to separate the cells from the medium.
-
Wash the filters rapidly with a wash buffer (e.g., cold M9 salts) to remove any non-specifically bound ⁵⁵Fe.
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis :
-
Plot the amount of ⁵⁵Fe incorporated (in pmol) against time.
-
The initial linear portion of the curve represents the initial rate of iron uptake.
-
Calculate the uptake rate as pmol of Fe per minute per a specific number of cells (e.g., 10⁹ cells).
-
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathway for Enterobactin Biosynthesis Regulation
Caption: Regulation of enterobactin biosynthesis by the Fur protein in response to iron availability.
Signaling Pathway for Ferrichrome Biosynthesis Regulation in Fungi
Caption: Regulation of ferrichrome biosynthesis in fungi involving SreA and HapX.
Experimental Workflow for Comparing Siderophore-Mediated Iron Uptake
References
- 1. Enterobactin: An archetype for microbial iron transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coordination chemistry of microbial iron transport compounds. IX. Stability constants for catechol models of enterobactin (Journal Article) | OSTI.GOV [osti.gov]
- 3. Enterobactin Protonation and Iron Release: Structural Characterization of the Salicylate Coordination Shift in Ferric Enterobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Siderophore-Based Iron Acquisition and Pathogen Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity of Ferric Enterobactin Binding and Cooperativity of Transport in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Siderophore-mediated iron uptake in different strains of Anabaena sp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Publication : USDA ARS [ars.usda.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Agrobactin
The core principle of this disposal procedure is the chemical degradation of the catechol moieties of the Agrobactin molecule. Catechol groups are responsible for this compound's high affinity for ferric iron. By oxidizing these groups, the iron-chelating ability of the molecule is destroyed, rendering it inactive. This process significantly reduces the potential for the disposed substance to interact with metals in the environment.
Experimental Protocol: Chemical Degradation and Disposal of this compound Waste
This protocol outlines a method for the oxidative degradation of this compound in aqueous solutions using hydrogen peroxide, followed by neutralization and disposal in accordance with general laboratory safety guidelines.
Materials:
-
This compound waste solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment
-
Hydrochloric acid (HCl) solution (e.g., 1 M) for pH adjustment
-
pH indicator strips or a pH meter
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Fume hood
Procedure:
-
Preparation and Safety Precautions:
-
Perform all steps in a well-ventilated fume hood.
-
Ensure all necessary PPE is worn.
-
Have appropriate spill containment materials readily available.
-
-
Dilution of Waste:
-
If the this compound waste is concentrated, dilute it with deionized water to a concentration of approximately 1-5 mM. This will help to control the rate of the oxidation reaction.
-
-
pH Adjustment (Optional but Recommended):
-
Adjust the pH of the this compound solution to a neutral or slightly basic pH (7-8) using a dilute solution of sodium hydroxide. This can enhance the rate of oxidation of the catechol groups. Use pH paper or a pH meter to monitor the pH.
-
-
Oxidative Degradation:
-
Slowly add 30% hydrogen peroxide to the this compound solution. A recommended starting ratio is 1:1 volume/volume (this compound solution to 30% H₂O₂). The addition should be done in small portions to control any potential exothermic reaction.
-
Gently stir the solution and allow it to react for a minimum of 2 hours at room temperature. The reaction time may be extended to ensure complete degradation. Visually, a color change from the typical yellowish hue of ferric-agrobactin complexes to a colorless or pale yellow solution may indicate the degradation of the catechol groups.
-
-
Neutralization:
-
After the reaction period, check the pH of the solution. It may have become slightly acidic.
-
Neutralize the solution to a pH between 6.0 and 8.0 by adding dilute sodium hydroxide or hydrochloric acid as needed.
-
-
Final Disposal:
-
Once neutralized, the treated solution, now containing the degradation products of this compound and diluted hydrogen peroxide, can typically be disposed of down the drain with copious amounts of running water.[1][2][3]
-
Crucially, always consult and adhere to your institution's specific guidelines and local regulations for chemical waste disposal. Some municipalities may have stricter rules for the disposal of treated chemical waste.
-
Quantitative Data for this compound Disposal
The following table summarizes the key quantitative parameters for the proposed this compound disposal protocol.
| Parameter | Recommended Value/Range | Notes |
| Initial this compound Conc. | 1-5 mM | Dilution of concentrated waste helps to control the reaction rate and prevent excessive heat generation. |
| pH for Degradation | 7-8 | A neutral to slightly basic pH can facilitate the oxidation of the catechol moieties. |
| Hydrogen Peroxide (30%) | 1:1 v/v with waste | This is a starting recommendation. The amount may be adjusted based on the initial concentration of this compound. |
| Reaction Time | ≥ 2 hours | A longer reaction time ensures more complete degradation of the catechol groups. |
| Final pH for Disposal | 6.0 - 8.0 | Neutralization is a standard and often required step before aqueous waste can be discharged into the sanitary sewer system.[4] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By following this structured protocol, laboratory professionals can ensure the safe and effective disposal of this compound waste, thereby minimizing environmental impact and maintaining a high standard of laboratory safety.
References
Personal protective equipment for handling Agrobactin
Essential Safety and Handling Guide for Agrobactin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on general laboratory safety protocols for handling chemical compounds where a specific Safety Data Sheet (SDS) is not available. It is imperative to handle this compound with care, assuming it may be harmful if swallowed or inhaled and may cause moderate eye irritation.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety Glasses or Goggles | Conforming to ANSI Z87.1 standards.[1] |
| Hands | Chemical-resistant gloves | Nitrile rubber or similarly compatible gloves are recommended.[1] Dispose of contaminated gloves after use.[1] |
| Body | Laboratory Coat | To protect skin and clothing. |
| Respiratory | Particulate Respirator | Recommended when working with powders in enclosed spaces or when there is a risk of dust dispersal.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the container is properly labeled.
-
Wear appropriate PPE (gloves and lab coat) during inspection.
2. Storage:
-
Store this compound in its original, tightly sealed container.[1]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Store in a location inaccessible to unauthorized personnel, children, and animals.[1]
3. Handling and Preparation of Solutions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust inhalation.[1]
-
Wear all recommended PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1]
-
Measure and weigh the required amount of this compound carefully to minimize dust generation.
-
When preparing solutions, slowly add the powder to the solvent to avoid splashing.
-
After handling, wash hands thoroughly with soap and water, especially before eating, drinking, or leaving the laboratory.[1]
4. Spills and Accidental Release:
-
In case of a spill, evacuate unnecessary personnel from the area.[1]
-
Wear appropriate PPE, including a respirator if dust is generated.
-
Prevent further leakage if it is safe to do so.[1]
-
For dry spills, carefully sweep up the material, avoiding dust dispersal.[1] Wet sweeping or vacuuming with a HEPA-filtered vacuum can be used.[1]
-
Collect the spilled material in a suitable, labeled container for disposal.[1]
-
Clean the spill area with soap and water.[1]
Disposal Plan
-
Dispose of this compound waste and contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Contaminated disposable PPE, such as gloves, should be placed in a sealed bag and disposed of as chemical waste.[2]
-
Unused this compound should be disposed of as chemical waste and not poured down the drain.
-
Contaminated labware should be decontaminated or disposed of as hazardous waste.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing.[1] Rinse the affected skin area with plenty of water for 15-20 minutes.[1] Seek medical advice if irritation persists. |
| Eye Contact | Hold the eye open and rinse slowly and gently with water for 15-20 minutes.[1] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.[1] Seek medical attention.[1] |
| Ingestion | Call a poison control center or doctor for treatment advice.[1] Have the person sip a glass of water if able to swallow.[1] Do not induce vomiting unless told to do so by a poison control center or doctor.[1] |
Visual Guides
The following diagrams illustrate the workflow for safely handling this compound and the decision-making process in case of an emergency.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Decision-making process for responding to a spill or personal exposure.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
